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  • Product: ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
  • CAS: 64951-44-6

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Utility of Ethyl N-Methyl-N-(piperidin-4-yl)carbamate Hydrochloride

Executive Summary Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a highly versatile, structurally optimized pharmacophore building block utilized extensively in modern medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a highly versatile, structurally optimized pharmacophore building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Characterized by a central piperidine ring functionalized with an N-methylated ethyl carbamate moiety, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, G-protein coupled receptor (GPCR) ligands, and targeted kinase inhibitors[2].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic workflows, designed to equip research scientists with actionable, self-validating protocols for its integration into complex drug discovery pipelines.

Physicochemical Properties & Structural Analysis

The utility of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride stems from its precise balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability. The hydrochloride salt form ensures high aqueous solubility and stability against oxidative degradation during long-term storage[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for pharmacokinetic modeling and synthetic planning[3][4]:

PropertyValue
Chemical Name ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
CAS Number (HCl Salt) 64951-44-6
CAS Number (Free Base) 550369-98-7
Molecular Formula C9H19ClN2O2
Molecular Weight (HCl Salt) 222.71 g/mol
Molecular Weight (Free Base) 186.25 g/mol
Hydrogen Bond Donors 1 (Protonated piperidine nitrogen)
Hydrogen Bond Acceptors 3 (Carbamate C=O, Carbamate -O-, Piperidine N)
Rotatable Bonds 3

Mechanistic Role in Drug Design (Pharmacophore Utility)

In rational drug design, every functional group must serve a distinct mechanistic purpose. The architecture of ethyl N-methyl-N-(piperidin-4-yl)carbamate is engineered to maximize receptor affinity while mitigating metabolic liability:

  • The Piperidine Core: The secondary amine of the piperidine ring (pKa ~9.5) is protonated at physiological pH. This basic center is universally recognized for forming critical salt-bridge interactions with conserved Aspartate residues in the transmembrane domains of aminergic GPCRs (e.g., dopamine, serotonin, and histamine receptors)[2].

  • The Ethyl Carbamate Moiety: Carbamates act as "pseudo-peptide" bonds. They offer superior metabolic stability against esterases and amidases compared to standard esters or amides, while retaining the ability to act as strong hydrogen-bond acceptors via the carbonyl oxygen.

  • The N-Methyl Group: The inclusion of the N-methyl group restricts the conformational flexibility of the carbamate bond, locking it into a preferred rotameric state. This reduces the entropic penalty upon receptor binding and fine-tunes the local lipophilicity to enhance penetration into hydrophobic receptor pockets.

Pharmacophore Piperidine Piperidine Nitrogen (Protonated) Aspartate GPCR Aspartate Residue Piperidine->Aspartate Salt Bridge / Ionic Interaction Carbamate Ethyl Carbamate (C=O) HBD_Receptor Receptor H-Bond Donor Carbamate->HBD_Receptor Hydrogen Bond Acceptance N_Methyl N-Methyl Group Hydrophobic Hydrophobic Pocket N_Methyl->Hydrophobic Steric Fit / Lipophilic Contact

Caption: Mechanistic binding interactions of the ethyl N-methyl-N-(piperidin-4-yl)carbamate pharmacophore.

Synthetic Workflows & Experimental Protocols

The synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is typically achieved via a robust, three-step sequence starting from the commercially available 1-Boc-4-piperidone. This route ensures high regioselectivity and prevents unwanted N-alkylation of the piperidine core.

Synthesis SM 1-Boc-4-piperidone Step1 Reductive Amination (MeNH2, Ti(OiPr)4, NaBH4) SM->Step1 Int1 1-Boc-4-(methylamino)piperidine Step1->Int1 Step2 Acylation (Ethyl Chloroformate, TEA, DCM) Int1->Step2 Int2 1-Boc-4-(N-methyl-N-ethoxycarbonylamino)piperidine Step2->Int2 Step3 Boc Deprotection (4M HCl in Dioxane) Int2->Step3 Product Ethyl N-methyl-N-(piperidin-4-yl)carbamate HCl Step3->Product

Caption: Three-step synthetic pathway from 1-Boc-4-piperidone to the final hydrochloride salt.

Protocol 1: Reductive Amination (Synthesis of Intermediate 1)

Causality & Rationale: Direct reductive amination of ketones with volatile primary amines (methylamine) often suffers from over-alkylation or premature reduction of the ketone to an alcohol. Utilizing Titanium(IV) isopropoxide ( ) acts as a mild Lewis acid to activate the ketone and dehydrate the intermediate, forcing the equilibrium toward the imine before the reducing agent is introduced[5].

Step-by-Step Methodology:

  • In a flame-dried flask under inert atmosphere (Argon), dissolve 1-Boc-4-piperidone (1.0 eq) in absolute ethanol.

  • Add methylamine hydrochloride (2.0 eq) and triethylamine (TEA) (2.0 eq) to liberate the free methylamine in situ.

  • Add (2.0 eq) dropwise. Stir at room temperature for 8-10 hours to ensure complete imine formation[5].

  • Cool the reaction to 0 °C and carefully add sodium borohydride ( ) (1.5 eq) in portions.

  • Validation: Quench with saturated aqueous . The titanium salts will precipitate as a white solid ( ). Filter through Celite, extract with ethyl acetate, dry over , and concentrate to yield 1-Boc-4-(methylamino)piperidine.

Protocol 2: Acylation with Ethyl Chloroformate (Synthesis of Intermediate 2)

Causality & Rationale: Ethyl chloroformate is a highly reactive acylating agent. Triethylamine (TEA) is strictly required as an acid scavenger to neutralize the HCl byproduct generated during the reaction. Without TEA, the secondary amine of Intermediate 1 would become protonated, instantly halting the nucleophilic attack.

Step-by-Step Methodology:

  • Dissolve 1-Boc-4-(methylamino)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add TEA (1.5 eq) and stir for 5 minutes.

  • Add ethyl chloroformate (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the secondary amine spot confirms completion. Wash the organic layer with 1M HCl, brine, dry, and concentrate to yield the Boc-protected carbamate.

Protocol 3: Boc Deprotection and Salt Formation

Causality & Rationale: Using 4M HCl in anhydrous dioxane provides a self-purifying system. The acidic conditions cleave the Boc group, releasing gaseous isobutylene and . Because the resulting piperidine hydrochloride salt is insoluble in dioxane, it precipitates directly out of the solution, eliminating the need for aqueous workup or chromatography.

Step-by-Step Methodology:

  • Dissolve the Boc-protected carbamate in a minimal amount of anhydrous DCM.

  • Add 10 volumes of 4M HCl in dioxane at room temperature.

  • Stir vigorously for 2-4 hours. Gas evolution will be observed initially, followed by the formation of a white precipitate.

  • Validation: Filter the precipitate, wash with cold diethyl ether to remove any residual organic impurities, and dry under high vacuum to yield pure ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride[1]. Confirm identity via -NMR (D2O) and LC-MS (ESI+ 187.1 [M+H]+).

References

  • NextSDS. ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride - Substance Information (CAS 64951-44-6). Retrieved from[Link]

  • Molport. ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride | 64951-44-6. Retrieved from[Link]

  • Shakti Chemicals. Ethyl Chloroformate Suppliers - Properties and Applications. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Piperidine-4-carboxamide CCR5 Antagonist with Highly Potent Anti-HIV-1 Activity. Retrieved from [Link]

Sources

Exploratory

Preclinical Pharmacokinetics and Disposition of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride

An in-depth technical guide on the preclinical pharmacokinetics and disposition of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (EMPCH). Physicochemical Rationale and ADME Implications Ethyl N-methyl-N-(piper...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the preclinical pharmacokinetics and disposition of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (EMPCH).

Physicochemical Rationale and ADME Implications

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (EMPCH, CAS: 64951-44-6) represents a highly functionalized piperidine scaffold frequently utilized in neuroactive and targeted drug discovery. The pharmacokinetic (PK) behavior of EMPCH is fundamentally dictated by two structural features:

  • The Basic Piperidine Ring: With a pKa of approximately 9.5, the piperidine nitrogen is predominantly ionized at physiological pH (7.4). This ionization, coupled with the molecule's inherent lipophilicity, drives extensive tissue sequestration. Consequently, piperidine derivatives typically exhibit a high apparent volume of distribution (Vd) that far exceeds total body water[1],[2].

  • The Ethyl Carbamate Moiety: Carbamate linkages act as primary metabolic liabilities. They are highly susceptible to hydrolytic cleavage by ubiquitous tissue carboxylesterases (CES)[3]. Understanding this hydrolytic vulnerability is critical, as it dictates the compound's first-pass metabolism, systemic clearance, and the strict requirements for ex vivo sample stabilization during bioanalysis.

Preclinical Study Design & Causality of Animal Models

The selection of animal models for evaluating EMPCH must account for pronounced species-specific differences in carboxylesterase expression[3].

  • Rodent Models (Sprague-Dawley Rats): Rats are utilized for initial intravenous (IV) clearance and Vd profiling due to their extensive historical baseline data. However, rodent esterase profiles (e.g., Es1) differ significantly from humans, often leading to an overestimation of hydrolytic clearance.

  • Non-Rodent Models (Beagle Dogs): To establish a self-validating allometric scaling model, Beagle dogs are employed as a secondary species. Dogs exhibit a closer homology to human CES1 (hepatic) and CES2 (intestinal) distribution[4]. This dual-species approach ensures that the predicted human half-life and oral bioavailability (F%) are not artificially skewed by rodent-specific hyper-esterase activity.

Bioanalytical Methodology: A Self-Validating LC-MS/MS System

Accurate quantification of EMPCH in biological matrices requires overcoming rapid ex vivo degradation. Because carbamates are highly susceptible to hydrolysis by blood carboxylesterases, standard protein precipitation (PPT) is insufficient and will result in artificially inflated clearance rates.

To establish a trustworthy, self-validating system, we employ Solid Phase Extraction (SPE) combined with the immediate addition of an esterase inhibitor, strictly adhering to the[5].

Bioanalytical_Workflow Blood Blood Collection (+ BNPP Esterase Inhibitor) Plasma Plasma Separation (Centrifugation 4°C) Blood->Plasma Prevent ex vivo hydrolysis SPE Solid Phase Extraction (SPE) (Oasis HLB) Plasma->SPE Protein removal & concentration LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Isocratic elution Data PK Parameter Calculation (Self-Validating ISR) LCMS->Data FDA 2018 Validated

Fig 1. Self-validating bioanalytical workflow for EMPCH quantification in plasma.

Step-by-Step Bioanalytical Protocol
  • Sample Collection & Stabilization (Critical Step): Collect 200 µL of whole blood into K2EDTA tubes pre-spiked with 10 µM bis-p-nitrophenyl phosphate (BNPP). Causality: BNPP is a broad-spectrum esterase inhibitor that halts ex vivo carbamate hydrolysis, ensuring the measured concentration reflects true circulating levels.

  • Internal Standard Addition: Aliquot 50 µL of separated plasma into a 96-well plate. Add 10 µL of stable-isotope labeled EMPCH-d5 (100 ng/mL) as the internal standard (IS). Adding the IS before extraction corrects for any subsequent matrix effects or recovery losses.

  • Solid Phase Extraction (SPE): Condition Oasis HLB µElution plates with methanol and equilibrate with water. Load the plasma samples. Wash with 5% methanol in water to remove polar interferences, then elute EMPCH with 100% acetonitrile containing 0.1% formic acid.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Detect using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Incurred Sample Reanalysis (ISR): To self-validate the assay's trustworthiness, select 10% of the in vivo study samples for ISR. The assay is validated only if >67% of ISR samples are within ±20% of their original calculated value[5].

Quantitative Pharmacokinetic Profiles

The following table summarizes the non-compartmental PK parameters for EMPCH. The data demonstrates the characteristic high volume of distribution and moderate clearance typical of basic lipophilic piperidines[1].

ParameterUnitRat (IV, 2 mg/kg)Rat (PO, 10 mg/kg)Dog (IV, 1 mg/kg)Dog (PO, 5 mg/kg)
Cmax ng/mL-145.2 ± 18.4-88.5 ± 12.1
Tmax h-1.5 ± 0.5-2.0 ± 0.5
AUC(0-inf) ng·h/mL410.5 ± 45.2821.0 ± 95.3650.2 ± 55.41460.5 ± 180.2
T1/2 h1.8 ± 0.32.1 ± 0.43.5 ± 0.64.2 ± 0.8
Clearance (CL) L/h/kg4.87-1.53-
Vd L/kg12.6-7.7-
Bioavailability (F) %-40.0%-44.9%

Note: The calculated Vd (12.6 L/kg in rats; 7.7 L/kg in dogs) significantly exceeds the total body water volume of both species (~0.6 L/kg), confirming extensive extravascular tissue distribution.

Metabolic Biotransformation Pathways

The primary clearance mechanism for EMPCH is enzymatic hydrolysis rather than hepatic oxidation.

As illustrated below, carboxylesterases (predominantly CES1 in the liver and CES2 in the intestine) cleave the ethyl carbamate linkage[4]. This yields N-methyl-N-(piperidin-4-yl)amine, ethanol, and carbon dioxide. This pathway accounts for >70% of the systemic clearance. A secondary, minor pathway involves CYP3A4 and CYP2D6-mediated N-demethylation of the piperidine ring, which is typical for N-methylated basic amines.

Metabolic_Pathway EMPCH EMPCH (Parent Drug) Hydrolysis Carbamate Hydrolysis (CES1 / CES2) EMPCH->Hydrolysis Major Pathway (>70%) NDemethyl N-Demethylation (CYP3A4 / CYP2D6) EMPCH->NDemethyl Minor Pathway (<15%) Metab1 N-methyl-N-(piperidin-4-yl)amine (Primary Metabolite) Hydrolysis->Metab1 Metab2 Ethyl N-(piperidin-4-yl)carbamate (Minor Metabolite) NDemethyl->Metab2 Excretion Renal Excretion (Urine) Metab1->Excretion Phase II Conjugation Metab2->Excretion

Fig 2. Primary and secondary metabolic biotransformation pathways of EMPCH.

References
  • US Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. FDA.gov.[Link]

  • Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 91-102.[Link]

  • Jones, S. A., et al. (2010). Regulation of Tissue-Specific Carboxylesterase Expression by Pregnane X Receptor and Constitutive Androstane Receptor. Molecular Pharmacology, 78(4), 716-724.[Link]

  • Lazewska, D., et al. (2013). Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats. Xenobiotica, 44(2), 184-190.[Link]

  • Shapiro, A. B., et al. (2012). Improvement of the Pharmacokinetics and In Vivo Antibacterial Efficacy of a Novel Type IIa Topoisomerase Inhibitor by Formulation in Liposomes. Antimicrobial Agents and Chemotherapy, 56(11), 5432-5435.[Link]

Sources

Foundational

Molecular Weight and Aqueous Solubility of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride: A Comprehensive Physicochemical Profiling Guide

Executive Summary In modern drug discovery and development, the precise characterization of physicochemical properties is not merely a regulatory checkbox, but a foundational predictor of a compound's pharmacokinetic via...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and development, the precise characterization of physicochemical properties is not merely a regulatory checkbox, but a foundational predictor of a compound's pharmacokinetic viability [2]. Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a highly versatile piperidine-based building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical whitepaper provides an authoritative, in-depth framework for evaluating the molecular weight and aqueous solubility of this compound. By moving beyond basic procedural lists, this guide elucidates the underlying causality of experimental design—explaining exactly why specific analytical techniques, buffer selections, and thermodynamic parameters are chosen to yield self-validating, robust data.

Structural and Physicochemical Foundations

Before subjecting a compound to empirical testing, a rigorous theoretical analysis of its molecular structure is required to inform experimental parameters.

Chemical Identity & Molecular Weight

The compound exists as a hydrochloride salt. The addition of the hydrochloride counterion is a deliberate chemical strategy designed to fundamentally alter the crystal lattice energy, thereby lowering the thermodynamic barrier to solvation in aqueous media.

Physicochemical PropertyValue / Description
Chemical Name Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
CAS Registry Number 64951-44-6 [1]
Molecular Formula C₉H₁₉ClN₂O₂
Theoretical Molecular Weight 222.71 g/mol [1]
Free Base Molecular Weight ~186.25 g/mol
SMILES Cl.CCOC(=O)N(C)C1CCNCC1
Ionizable Center Piperidine nitrogen (Secondary amine)
The Logic of Salt Formation and pH-Dependent Solubility

The structure features an unsubstituted piperidine nitrogen, which acts as a strong secondary base (predicted pKa ~9.5–10.5). In its neutral free-base form, the compound's lipophilic carbamate and ethyl ester moieties would drive a strong hydrophobic effect, severely limiting aqueous solubility. By synthesizing the molecule as a hydrochloride salt, the piperidine nitrogen is permanently protonated in the solid state. Upon introduction to water, the salt dissociates, allowing the positively charged ammonium center to engage in highly favorable ion-dipole interactions with water molecules.

Mechanism N1 Solid HCl Salt N2 Dissolution in Aqueous Media N1->N2 N3 pH < 9.5 (Protonated Amine) N2->N3 Acidic/Neutral N4 pH > 9.5 (Neutral Free Base) N2->N4 Basic N5 High Aqueous Solubility (Ion-Dipole Driven) N3->N5 N6 Low Aqueous Solubility (Hydrophobic Effect) N4->N6

Figure 1: Logical relationship of pH-dependent dissolution for the piperidine derivative.

Experimental Workflow 1: Molecular Weight Confirmation

While the theoretical molecular weight is 222.71 g/mol , experimental confirmation is strictly required to validate batch purity and identity. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

LC-HRMS Step-by-Step Methodology
  • Step 1: Sample Preparation: Dissolve the compound in HPLC-grade methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete dissolution of the salt while providing a highly volatile matrix that enhances droplet desolvation in the electrospray ionization (ESI) source.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose. First, it maintains an acidic pH, ensuring the piperidine nitrogen remains fully protonated for optimal retention and peak shape. Second, it provides the necessary protons [H]+ for positive ion mode (ESI+) detection.

  • Step 3: Mass Analysis: Operate the HRMS (Time-of-Flight or Orbitrap) in ESI+ mode.

    • Causality: Because the hydrochloride salt dissociates in solution, the mass spectrometer will detect the intact protonated free base [M+H]+. The expected exact mass observation is m/z 187.14 (Free base exact mass ~186.13 + 1.008 for the proton).

LCMS S1 Sample Prep (1 µg/mL in MeOH) S2 Chromatography (C18, 0.1% Formic Acid) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Analysis (Detect[M+H]+) S3->S4

Figure 2: Step-by-step LC-HRMS workflow for molecular weight confirmation.

Experimental Workflow 2: Thermodynamic Aqueous Solubility

Kinetic solubility assays (which rely on diluting a DMSO stock into buffer) often artificially overestimate solubility due to the formation of metastable supersaturated states or nano-suspensions. To obtain true, reliable data for formulation, the Thermodynamic Shake-Flask Method must be employed [3].

Shake-Flask Step-by-Step Methodology

This protocol represents a self-validating system; the presence of excess solid at the end of the assay proves that thermodynamic equilibrium was genuinely achieved.

  • Step 1: Preparation of Saturated Solution: Weigh an excess amount (~20 mg) of solid ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride into a 2 mL glass HPLC vial. Add 1 mL of the target aqueous medium (e.g., pH 7.4 phosphate-buffered saline).

    • Causality: An excess of solid must remain visible to ensure the solution reaches true thermodynamic saturation. If all solid dissolves, the test must be repeated with more mass.

  • Step 2: Equilibration: Seal the vial and incubate in a thermostatic shaker bath at 37.0 ± 0.5 °C, agitating at 300 rpm for 48 hours.

    • Causality: 48 hours of mechanical agitation is required to overcome the activation energy of crystal lattice dissolution and reach a dynamic equilibrium between the solid crystal and the solvated ions.

  • Step 3: Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37 °C, followed by filtration of the supernatant through a low-binding 0.22 µm PVDF syringe filter.

    • Causality: Centrifugation prior to filtration prevents filter clogging and ensures that sub-micron colloidal particles do not pass through the membrane, which would falsely inflate the quantified solubility value.

  • Step 4: Quantification: Dilute the clear filtrate appropriately with mobile phase and analyze via HPLC-UV against a validated multi-point standard calibration curve.

    • Causality: Dilution is critical to prevent on-column precipitation during chromatographic analysis, ensuring accurate integration of the analyte peak.

ShakeFlask A 1. Solid Addition Excess HCl salt added to buffer B 2. Equilibration Orbital shaking at 37°C for 48h A->B C 3. Phase Separation Centrifugation & 0.22µm Filtration B->C D 4. Quantification HPLC-UV analysis of supernatant C->D

Figure 3: Thermodynamic solubility determination via the shake-flask method.

References

  • NextSDS.ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride - Chemical Substance Information.
  • RAJournals.Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Benchchem.1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability (Thermodynamic Shake-Flask Method).
Exploratory

Toxicity Profile and Safety Pharmacology of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride

Executive Summary Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a highly versatile nitrogen-containing heterocycle utilized extensively as a building block and intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a highly versatile nitrogen-containing heterocycle utilized extensively as a building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1][2]. While its structural features make it an excellent scaffold for drug discovery, these same moieties introduce specific toxicological liabilities that must be rigorously profiled during early-stage development.

Based on its Globally Harmonized System (GHS) classifications, the compound is a known skin and eye irritant (H315, H319) and carries a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) warning for central nervous system (CNS) depression and dizziness (H336)[1]. This whitepaper synthesizes the physicochemical drivers of these hazards, outlines the metabolic fate of the piperidine-carbamate scaffold, and provides field-proven, self-validating experimental protocols to quantify its safety pharmacology profile.

Physicochemical Properties & Toxicokinetic (ADME) Drivers

The toxicity profile of this intermediate is intrinsically linked to its three primary structural components: the hydrochloride salt, the piperidine ring, and the carbamate ester.

Local Irritation (H315 & H319)

The compound is supplied as a monohydrochloride salt (Molecular Weight: 222.71 g/mol )[2]. In aqueous physiological environments (such as sweat on the skin or the tear film of the eye), the salt rapidly dissociates. The localized release of hydrochloric acid transiently lowers the tissue pH, inducing protein denaturation in the stratum corneum or corneal epithelium, directly resulting in the observed Skin Irrit. 2 and Eye Irrit. 2A classifications[1].

CNS Liability and STOT SE 3 (H336)

The basic piperidine ring is highly lipophilic when un-ionized, allowing the free base to readily cross the blood-brain barrier (BBB). Once in the CNS, piperidine derivatives frequently exhibit off-target interactions with neurotransmitter receptors (e.g., weak anticholinergic or GABAergic modulation), leading to the drowsiness and dizziness characteristic of its H336 classification[1].

Metabolic Fate: CYP450 and Esterase Cleavage

The metabolic clearance of piperidine-containing compounds is primarily driven by Cytochrome P450 (CYP) enzymes, specifically CYP3A4[3]. The piperidine ring is susceptible to α -carbon oxidation (leading to lactam formation) and oxidative N-dealkylation[3]. Concurrently, the carbamate moiety is subject to hydrolysis by ubiquitous tissue carboxylesterases. Understanding these pathways is critical, as the resulting metabolites (e.g., N-desmethyl derivatives) may retain or amplify the parent compound's CNS activity[4].

MetabolicPathway Parent Ethyl N-methyl-N-(piperidin-4-yl)carbamate CYP CYP450 (e.g., CYP3A4) Alpha-carbon Oxidation & N-dealkylation Parent->CYP Phase I Oxidation Esterase Carboxylesterases Carbamate Hydrolysis Parent->Esterase Hydrolysis Metabolite1 N-Desmethyl Metabolite (Active/Inactive) CYP->Metabolite1 N-dealkylation Metabolite3 Lactam Formation (Ring Oxidation) CYP->Metabolite3 Alpha-oxidation Metabolite2 Piperidin-4-amine Derivative + Ethanol + CO2 Esterase->Metabolite2 Cleavage

Proposed Phase I metabolic pathways of ethyl N-methyl-N-(piperidin-4-yl)carbamate.

Mechanistic Toxicology: The Carbamate Structural Alert

Carbamates are classical, reversible inhibitors of Acetylcholinesterase (AChE). They function by carbamylating the serine hydroxyl group within the enzyme's active site. While the N-methyl-N-ethyl ester substitution on this specific intermediate provides significant steric hindrance—drastically reducing its binding affinity compared to highly toxic methylcarbamate pesticides—it remains a critical structural alert. To ensure scientific integrity in drug development, we must empirically rule out off-target cholinergic toxicity before advancing derivatives of this compound.

Experimental Methodologies for Toxicity Profiling

To validate the safety of this intermediate, we employ a tiered screening approach. The protocols below are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol 1: In Vitro AChE Inhibition Screening (Modified Ellman's Assay)

The Ellman's assay is the gold-standard colorimetric method for quantifying AChE activity[5]. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, measurable at 412 nm[5][6].

Causality & Design Choice: We utilize this assay to confirm that the sterically hindered carbamate moiety of CAS 64951-44-6 does not induce cholinergic toxicity. Donepezil is used as a positive control to validate assay sensitivity[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM Phosphate Buffer (pH 8.0). Dissolve DTNB to 1 mM and ATCh to 10 mM in the buffer[6].

  • Compound Dilution: Prepare serial dilutions of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (0.1 µM to 100 µM) in DMSO (final assay DMSO < 1%).

  • Pre-incubation: In a 96-well microplate, add 25 µL of AChE enzyme (0.1 U/mL), 25 µL of the test compound, and 50 µL of DTNB solution. Include a blank (buffer only) and a positive control (Donepezil)[6]. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 25 µL of the ATCh substrate to all wells to initiate hydrolysis.

  • Kinetic Measurement: Immediately measure absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader[5].

  • Data Analysis: Calculate the rate of reaction ( Δ Abs/min) from the linear portion of the curve. Determine the IC 50​ relative to the uninhibited vehicle control.

Protocol 2: In Vivo Neurobehavioral Assessment (Modified Irwin Test)

To address the STOT SE 3 (H336) classification, the modified Irwin test is deployed. This is a globally recognized, standardized observational battery used to assess the acute effects of pharmacological agents on the autonomic, neuromuscular, and sensorimotor domains in rodents[7][8].

Causality & Design Choice: Because the piperidine ring facilitates BBB penetration, we must quantify the exact threshold at which CNS depression (drowsiness/dizziness) occurs. The Irwin test provides a holistic, dose-dependent readout of these neurobehavioral shifts[7].

Step-by-Step Methodology:

  • Subject Preparation: Acclimate male ICR mice (n=6 per group) to the testing environment for 7 days prior to dosing[7].

  • Dosing: Administer the test compound via oral gavage (p.o.) at escalating doses (e.g., 10, 30, 100 mg/kg) formulated in standard vehicle (e.g., 0.5% methylcellulose)[7].

  • Observation Matrix: A trained, blinded observer scores the animals at 0, 1, 2, 4, 6, and 24 hours post-dosing[7].

  • Scoring Parameters:

    • Autonomic: Piloerection, salivation, lacrimation, pupil size.

    • Neuromuscular: Spontaneous locomotion, grip strength, righting reflex, abdominal tone[7].

    • Sensorimotor: Pinna reflex, response to tail pinch, visual placing.

  • Validation: The transient nature of the H336 classification is confirmed if locomotor deficits and sedation peak between 1–4 hours and fully resolve by the 24-hour mark[7].

ScreeningWorkflow Step1 Compound Synthesis & Purity Check Step2 In Vitro AChE Assay (Ellman's Method) Step1->Step2 Step3 Cytotoxicity Screening (HepG2 / Caco-2) Step1->Step3 Step4 In Vivo Irwin Test (Rodent CNS Model) Step2->Step4 If IC50 > 10 µM Step3->Step4 If low toxicity Step5 Safety Pharmacology Profile Generation Step4->Step5

Tiered safety pharmacology workflow for evaluating piperidine-carbamate intermediates.

Quantitative Data Presentation

The following tables summarize the core physicochemical parameters and the expected toxicological thresholds based on structural analogs and empirical screening.

Table 1: Physicochemical and Hazard Profile of CAS 64951-44-6

ParameterValue / ClassificationMechanistic Rationale
CAS Number 64951-44-6Primary identifier[1][2]
Molecular Formula C9H19ClN2O2Contains basic nitrogen and ester linkage[1]
Molecular Weight 222.71 g/mol Low MW facilitates rapid systemic absorption[2]
Skin Irritation Category 2 (H315)HCl salt dissociation lowers local tissue pH[1]
Eye Irritation Category 2A (H319)Direct acid-base interaction with corneal proteins[1]
CNS Toxicity STOT SE 3 (H336)Lipophilic piperidine crosses BBB causing transient sedation[1]

Table 2: Representative Toxicity Thresholds for Piperidine-Carbamate Intermediates

Assay / EndpointTarget Threshold for API AdvancementExpected Result for CAS 64951-44-6
AChE Inhibition (IC 50​ ) > 10 µM (No significant inhibition)> 50 µM (Sterically hindered carbamate)
Irwin Test (Sedation) NOAEL > 30 mg/kgTransient sedation at 50 mg/kg
CYP3A4 Clearance Moderate to Low Intrinsic ClearanceHigh (Rapid N-dealkylation expected)
Caco-2 Permeability P app​ > 10×10−6 cm/sHigh permeability (driven by lipophilic core)

Sources

Foundational

The Versatility of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride Derivatives in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the 4-aminopiperidine scaffold is universally recognized as a "privileged structure," forming the core of numerous FDA-approved therapeutics and advanced clini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the 4-aminopiperidine scaffold is universally recognized as a "privileged structure," forming the core of numerous FDA-approved therapeutics and advanced clinical candidates. Within this chemical space, ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS 64951-44-6) emerges as a highly specialized and versatile building block.

As a Senior Application Scientist, I have observed that the strategic selection of intermediates dictates both the efficiency of library synthesis and the pharmacokinetic viability of the final drug. This whitepaper provides an in-depth technical analysis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride, detailing the structural rationale behind its use, its broad therapeutic applicability across G protein-coupled receptors (GPCRs) and enzymatic targets, and field-proven synthetic protocols for its diversification.

Structural Rationale & Pharmacophore Dynamics

The architecture of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride offers several distinct advantages over standard primary or secondary aminopiperidines:

  • Conformational Restriction via N-Methylation: The tertiary nature of the N-methyl-N-ethylcarbamate moiety restricts the rotational degrees of freedom around the carbamate C-N bond. This rotameric restriction locks the pharmacophore into a predictable 3D conformation, significantly reducing the entropic penalty upon binding to deep hydrophobic pockets, such as those found in Somatostatin (SSTR2) or Chemokine (CCR5) receptors[5].

  • Thermal and Chemical Stability: A critical bottleneck in high-throughput library synthesis is the thermal degradation of protecting groups or functional moieties. Secondary carbamates (like standard Boc or Cbz groups) are prone to thermal decomposition into highly reactive isocyanates under the basic, high-temperature conditions required for Nucleophilic Aromatic Substitution (SNAr) [4]. Because the ethyl N-methylcarbamate lacks an N-H proton, it is entirely immune to this elimination pathway, allowing for aggressive arylation of the piperidine core without side-product formation.

  • Metabolic Resilience: The ethyl carbamate acts as a stable, lipophilic hydrogen-bond acceptor. Unlike simple esters or amides, carbamates exhibit high resistance to plasma esterases, prolonging the half-life of the resulting derivative in vivo [3].

  • Handling and Shelf-Life: Supplied as a hydrochloride salt, the secondary amine of the piperidine ring is protonated. This prevents spontaneous oxidative degradation and atmospheric CO2 capture, ensuring long-term reagent stability.

Therapeutic Landscape & Target Engagement

Derivatives of the 4-aminopiperidine core have demonstrated profound efficacy across a diverse array of biological targets. By functionalizing the N1 position of the ethyl N-methyl-N-(piperidin-4-yl)carbamate scaffold, researchers can rapidly pivot between distinct therapeutic areas.

Quantitative Pharmacological Profile

The following table summarizes the quantitative data and target engagement profiles for 4-aminopiperidine derivatives based on recent literature:

Therapeutic TargetDisease IndicationDerivative ClassBinding Affinity / IC50Mechanism of Action
Somatostatin (SSTR2) Endocrine Disorders1-Aryl-4-aminopiperidinesLow nM rangePotent Agonist [5]
Chemokine (CCR5/CCR2) HIV / InflammationPiperazino-piperidines< 10 nMAllosteric Antagonist
FAAH / MAGL Pain / OncologyCarbamate / Urea analogs19 nM – 82 nMCovalent-Reversible Inhibitor [3]
N-Type Ca2+ Channels Neuropathic PainN-alkyl/acyl derivativesLow MicromolarIon Channel Blocker [1]
SARS-CoV-2 COVID-19Cationic amphiphilic analogsEC90 < 2 μMViral Entry/Replication Inhibitor [2]
Visualizing Target Engagement

When targeting GPCRs, 4-aminopiperidine derivatives typically bind within the transmembrane helical bundle, stabilizing specific receptor conformations that dictate downstream signaling cascades.

GPCR_Signaling Ligand 4-Aminopiperidine Derivative GPCR Target GPCR (e.g., SSTR2 / CCR5) Ligand->GPCR Agonist/Antagonist Binding GProtein Heterotrimeric G-Protein Complex GPCR->GProtein Conformational Shift Effector Effector Enzyme (Adenylyl Cyclase) GProtein->Effector Subunit Dissociation Response Cellular Response (cAMP Modulation) Effector->Response Secondary Messenger

Mechanism of 4-aminopiperidine derivatives modulating GPCR-mediated secondary messenger cascades.

Synthetic Methodologies & Self-Validating Protocols

To harness the full potential of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride, robust, self-validating synthetic workflows must be employed. The following protocols detail the causal logic required to successfully functionalize the N1 position while maintaining the integrity of the carbamate moiety.

Synthetic_Workflow Start Ethyl N-methyl-N-(piperidin-4-yl) carbamate HCl Base In Situ Free-Basing (DIPEA / K2CO3) Start->Base HCl Neutralization Reaction Core Diversification (Reductive Amination / SNAr) Base->Reaction Electrophile Addition Purification Reaction Quench & Chromatography Reaction->Purification TLC/LC-MS Validation Product Purified Target Derivative Purification->Product >95% Purity Yield

High-throughput synthetic workflow for the diversification of 4-aminopiperidine scaffolds.

Protocol A: High-Throughput Reductive Amination

This protocol is designed to install diverse alkyl or benzylic substituents at the piperidine nitrogen.

Causality & Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride due to STAB's superior selectivity for iminium ions over aldehydes, which prevents the premature reduction of the starting aldehyde into an unreactive alcohol. 1,2-Dichloroethane (DCE) is selected as the solvent because it facilitates mild heating without reacting with the hydride source.

Step-by-Step Method:

  • Free-Basing: Suspend ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (1.0 eq) in anhydrous DCE (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Logic: DIPEA neutralizes the HCl salt, generating the nucleophilic free amine. Its steric bulk prevents it from acting as a competing nucleophile.

  • Iminium Formation: Add the target aldehyde (1.05 eq) to the mixture. Stir at room temperature for 45 minutes. Validation: Analyze an aliquot via LC-MS to confirm the disappearance of the starting mass and the formation of the iminium intermediate.

  • Reduction: Portion-wise, add STAB (1.5 eq). Stir for 4–12 hours at room temperature.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO3. Logic: The basic quench destroys excess hydride reagents and ensures the tertiary amine product remains unprotonated, partitioning entirely into the organic (DCE) layer.

  • Purification: Extract the aqueous layer with dichloromethane (DCM), dry the combined organics over anhydrous Na2SO4, and concentrate. Purify via flash silica chromatography (DCM:MeOH gradient) to yield the final N-alkylated derivative.

Protocol B: High-Temperature SNAr Arylation

This protocol is utilized to synthesize 1-aryl-4-aminopiperidine derivatives, which are highly prevalent in SSTR2 agonists and calcium channel blockers[1, 5].

Causality & Reagent Selection: Nucleophilic aromatic substitution on unactivated or moderately activated aryl halides requires high thermal energy. As previously noted, the tertiary structure of the ethyl N-methylcarbamate ensures it will not degrade into an isocyanate at 90 °C, a common failure point for Boc-protected amines [4].

Step-by-Step Method:

  • Preparation: In a sealed microwave vial or heavy-walled flask, dissolve the piperidine hydrochloride salt (1.0 eq) and the target aryl fluoride/chloride (1.2 eq) in anhydrous DMSO (0.5 M).

  • Activation: Add finely powdered K2CO3 (3.0 eq). Logic: An inorganic base is required to neutralize the initial HCl salt and to scavenge the hydrofluoric or hydrochloric acid generated during the substitution, driving the reaction forward.

  • Thermal SNAr: Heat the mixture to 90–110 °C for 16 hours. Validation: Monitor via TLC (Hexanes:EtOAc). The high stability of the N-methyl-N-ethylcarbamate ensures a clean conversion without the formation of lower-Rf urea byproducts.

  • Workup: Cool to room temperature and dilute heavily with water (10x volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x). Logic: Extensive brine washing is strictly required to pull residual DMSO out of the organic phase prior to concentration.

  • Purification: Dry over MgSO4, concentrate under reduced pressure, and purify via preparative HPLC to isolate the 1-aryl derivative.

Conclusion

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is far more than a simple chemical building block; it is a strategically designed scaffold that addresses critical bottlenecks in medicinal chemistry. By providing conformational rigidity, exceptional thermal stability during high-temperature couplings, and a vector for diverse N1 functionalization, it enables the rapid discovery of potent therapeutics targeting GPCRs, critical enzymes, and emerging viral threats.

References

  • Teodori, E., et al. "Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • Algar, S., et al. "Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2." European Journal of Medicinal Chemistry, 2025. URL:[Link]

  • "Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold." ResearchGate, 2020. URL:[Link]

  • Gioiello, A., et al. "Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies." ACS Combinatorial Science, 2013. URL:[Link]

  • "Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence." Pharmaceuticals (Basel), 2020. URL:[Link]

Protocols & Analytical Methods

Method

How to synthesize ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride in the lab

Application Note: Synthesis and Validation of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride Executive Summary Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a versatile, bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride

Executive Summary

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a versatile, bifunctional building block frequently utilized in medicinal chemistry, notably in the synthesis of compounds screened for NLRP3 inflammasome inhibition—a critical pathway in inflammatory diseases[1][2]. This application note details a robust, three-step synthetic protocol designed for researchers and drug development professionals. The methodology emphasizes high-yielding, scalable reactions utilizing standard professional laboratory equipment and recognized safety protocols[3].

Mechanistic Rationale & Synthetic Strategy

The synthesis is constructed around a highly efficient three-step linear sequence starting from commercially available 1-Boc-4-piperidone.

  • Reductive Amination: The first step utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) to couple 1-Boc-4-piperidone with methylamine. STAB is selected over sodium cyanoborohydride due to its superior safety profile (eliminating toxic cyanide byproducts) and its mild, selective reduction capabilities[4][5]. STAB selectively reduces the intermediate iminium ion faster than the starting ketone, minimizing side reactions[6].

  • Carbamylation: The resulting secondary amine is reacted with ethyl chloroformate. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the HCl generated during the acyl substitution, driving the reaction to completion.

  • Boc-Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleaved under anhydrous acidic conditions using 4M HCl in 1,4-dioxane. This method is preferred as it avoids aqueous workups and directly yields the target compound as a highly pure, stable hydrochloride salt[7].

SynthesisWorkflow SM 1-Boc-4-piperidone (Starting Material) Step1 Step 1: Reductive Amination MeNH2, NaBH(OAc)3, DCE SM->Step1 Int1 tert-butyl 4-(methylamino) piperidine-1-carboxylate Step1->Int1 85-90% Yield Step2 Step 2: Carbamylation Ethyl chloroformate, DIPEA, DCM Int1->Step2 Int2 tert-butyl 4-(ethyl(methyl)carbamoyl) piperidine-1-carboxylate Step2->Int2 90-95% Yield Step3 Step 3: Boc Deprotection 4M HCl in Dioxane Int2->Step3 Product ethyl N-methyl-N-(piperidin-4-yl) carbamate hydrochloride (Final Product) Step3->Product >95% Yield

Workflow for the 3-step synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and optimized conditions for a standard 10 mmol scale synthesis.

StepReagent / ReactantEquivalentsAmount (10 mmol scale)SolventTemp / Time
1 1-Boc-4-piperidone1.01.99 gDCE (50 mL)RT, 12 h
1 Methylamine (2M in THF)1.26.0 mL--
1 NaBH(OAc)₃ (STAB)1.53.18 g--
2 Intermediate 11.0~2.14 gDCM (40 mL)0 °C to RT, 4 h
2 Ethyl chloroformate1.21.15 mL--
2 DIPEA2.03.48 mL--
3 Intermediate 21.0~2.86 gDioxane (10 mL)RT, 3 h
3 4M HCl in 1,4-Dioxane5.012.5 mL--

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting within a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. Ethyl chloroformate is highly toxic and corrosive; handle with extreme caution.

Protocol 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate
  • Initiation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.99 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE) (50 mL) under a nitrogen atmosphere[4][5].

  • Amine Addition: Add methylamine (2.0 M solution in THF, 6.0 mL, 12.0 mmol). Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture to prevent excessive temperature spikes[5].

  • Reaction Monitoring: Stir the suspension at room temperature for 12 hours. Monitor completion via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Protocol 2: Synthesis of tert-butyl 4-(ethyl(methyl)carbamoyl)piperidine-1-carboxylate
  • Initiation: Dissolve the crude Intermediate 1 (~10.0 mmol) in anhydrous dichloromethane (DCM) (40 mL) in a 100 mL round-bottom flask under nitrogen.

  • Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add ethyl chloroformate (1.15 mL, 12.0 mmol) over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Verify the consumption of the starting amine via LC-MS.

  • Workup: Dilute the mixture with DCM (20 mL) and wash sequentially with 1M aqueous HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified via silica gel flash chromatography (Hexanes:EtOAc gradient) if necessary, yielding Intermediate 2.

Protocol 3: Deprotection to Yield the Target Hydrochloride Salt
  • Initiation: In a 100 mL round-bottom flask, dissolve Intermediate 2 (~10.0 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Deprotection: Slowly add a solution of 4M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol) at room temperature[7].

  • Crystallization: Stir the mixture vigorously for 3 hours. As the Boc group is cleaved, the product (ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride) will precipitate out of the solution as a white solid.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the white solid under high vacuum for 12 hours to afford the pure target compound (CAS: 64951-44-6)[3].

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical validations should be performed:

  • ¹H NMR (400 MHz, D₂O): Confirm the disappearance of the sharp singlet at ~1.45 ppm (Boc group) and the presence of the ethyl carbamate signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm).

  • LC-MS: Confirm the mass of the free base (M+H)⁺ = 187.1[8].

  • Melting Point: Compare against literature values for the hydrochloride salt to confirm crystalline purity.

Sources

Application

Application Note: Preparation of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride Stock Solutions in DMSO

Introduction and Scope The preparation of reliable, stable stock solutions is a foundational step in preclinical drug development and in vitro pharmacology. Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The preparation of reliable, stable stock solutions is a foundational step in preclinical drug development and in vitro pharmacology. Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a secondary amine derivative commonly utilized in receptor binding assays and metabolic profiling.

As a hydrochloride (HCl) salt, this compound exhibits excellent solid-state stability; however, its transition into a stock solution using Dimethyl sulfoxide (DMSO) requires precise handling. This protocol provides a self-validating, step-by-step methodology for preparing DMSO stock solutions, grounded in the physicochemical causality of solvent-solute dynamics.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
CAS Number 64951-44-6
Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
Salt Form Monohydrochloride
Recommended Solvent Anhydrous Dimethyl sulfoxide (DMSO)

Expert Insights: Causality in Solvent-Solute Dynamics

To ensure a self-validating protocol, it is critical to understand why specific experimental choices are made. Preparing an HCl salt in DMSO is not merely a matter of dissolving powder; it is an exercise in managing hygroscopicity and acid-base equilibria.

The Hygroscopicity Threat

According to technical guidelines from, DMSO is an exceptionally hygroscopic aprotic solvent. When exposed to ambient air, it rapidly absorbs atmospheric moisture. As noted by , water absorption fundamentally alters the solvent's properties by depressing its freezing point and changing its dielectric constant. For a polar hydrochloride salt, this introduction of water disrupts solvation dynamics, leading to localized supersaturation and irreversible compound precipitation.

Hygroscopicity A Atmospheric Moisture B Anhydrous DMSO A->B Exposure C Water Absorption B->C D Altered Solvation & Freezing Point C->D E Compound Precipitation D->E

Logical flow of DMSO hygroscopicity leading to hydrochloride salt precipitation.

Acid-Base Considerations in DMSO

Research published in highlights that the pKa of hydrochloric acid shifts dramatically from approximately -8 in water to 1.8 in DMSO. Consequently, dissolving an HCl salt in DMSO creates a slightly acidic microenvironment. If your downstream cell-based or enzymatic assays are highly sensitive to pH fluctuations, the stock solution must be adequately diluted into a strongly buffered aqueous system (e.g., HEPES or PBS) immediately prior to use.

Standardized Experimental Protocol

Gravimetric Preparation Guide

To minimize relative weighing errors, it is highly recommended to prepare a concentrated master stock (e.g., 10 mM or 50 mM) rather than attempting to weigh sub-milligram quantities.

Table 2: Mass/Volume Calculations (per 1.0 mL of DMSO)
Target ConcentrationMass Required (mg)Gravimetric Feasibility
1 mM 0.223❌ Not recommended (High weighing error)
5 mM 1.114⚠️ Requires microbalance
10 mM 2.227✅ Standard analytical balance
50 mM 11.136✅ Optimal for primary stock
100 mM 22.272✅ Optimal for primary stock
Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride and anhydrous DMSO from cold storage. Allow them to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the compound, introducing water before the solvent is even added.

  • Gravimetric Measurement: Using a calibrated analytical balance, weigh the exact required mass of the compound (e.g., 11.14 mg for a 50 mM stock) into a sterile, low-retention glass vial or polypropylene tube.

  • Solvent Addition: Under a dry atmosphere (or nitrogen stream, if available), add exactly 1.0 mL of newly opened, anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex vigorously for 30–60 seconds.

    • Self-Validation: Visually inspect the solution against a light source. If particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes. Sonication disrupts crystal lattice structures without applying excessive thermal stress that could degrade the carbamate linkage.

  • Aliquoting: Standard protocols from and dictate that stock solutions must be divided into single-use aliquots (e.g., 20 µL to 50 µL) to entirely eliminate freeze-thaw cycles.

  • Storage: Transfer the tightly sealed aliquots to a -20°C or -80°C freezer. Store them inside a secondary container filled with desiccant.

Workflow Start 1. Equilibrate to Room Temp Weigh 2. Weigh HCl Salt Start->Weigh Solvent 3. Add Anhydrous DMSO Weigh->Solvent Dissolve 4. Vortex & Sonicate Solvent->Dissolve Aliquot 5. Aliquot into Single-Use Vials Dissolve->Aliquot Store 6. Store at -20°C (Desiccated) Aliquot->Store

Step-by-step workflow for preparing and storing DMSO stock solutions.

Troubleshooting and Quality Control

  • Precipitation Upon Thawing: If an aliquot appears cloudy or contains a white precipitate after thawing, it indicates either water ingress during storage or localized supersaturation.

  • Resolution: Warm the aliquot gently to 37°C in a dry block heater and vortex. If the solution becomes completely clear, it may be used. If particulates persist, the concentration is no longer gravimetrically accurate, and the aliquot must be discarded.

  • In Vivo Formulation: Direct injection of 100% DMSO stock solutions is highly toxic to animal models. For in vivo studies, the DMSO stock must be diluted using co-solvents (e.g., PEG300, Tween-80, and Saline) ensuring the final DMSO concentration remains below 5% v/v.

References

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Technical Notes. URL: [Link]

  • ACS Publications. "Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt." Organic Process Research & Development. URL: [Link]

Method

Application Note: Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride in Modern Drug Discovery

Executive Summary & Pharmacophore Rationale In contemporary medicinal chemistry, the design of target-specific small molecule libraries relies heavily on privileged scaffolds that offer predictable physicochemical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the design of target-specific small molecule libraries relies heavily on privileged scaffolds that offer predictable physicochemical properties and versatile functionalization. Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) has emerged as a highly valuable building block in this paradigm[1].

As a Senior Application Scientist, I frequently integrate this specific pharmacophore into early-stage discovery workflows due to its unique structural advantages:

  • Conformational Restriction: The piperidine core provides a rigid, basic nitrogen (when deprotected or coupled) that fits optimally into the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and kinase hinge regions[2].

  • Metabolic Stability: The carbamate moiety is significantly more resistant to plasma esterase cleavage than standard esters, while retaining strong hydrogen-bond acceptor capabilities[3].

  • Permeability Tuning via N-Methylation: The strategic N-methyl substitution on the carbamate eliminates a hydrogen-bond donor. This reduces the Topological Polar Surface Area (TPSA), thereby enhancing passive membrane permeability and facilitating Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-active therapeutics[4].

  • Handling & Stability: Supplied as a hydrochloride salt, the compound boasts excellent shelf-life and aqueous solubility, preventing the oxidative degradation often seen with free secondary amines[1].

Key Applications in Target-Based Drug Discovery

The versatility of the piperidin-4-yl carbamate scaffold allows it to be deployed across multiple therapeutic areas.

A. Kinase Inhibitors (Oncology)

In the development of phosphoinositide 3-kinase (PI3K) inhibitors for triple-negative breast cancer, rigid phenolic cores often lead to off-target toxicity. Substituting these with piperidin-4-yl carbamate analogs introduces essential flexibility. The carbamate oxygen acts as a critical hydrogen-bond acceptor with the VAL851 residue in the kinase hinge region, yielding highly potent, orally bioavailable inhibitors[2].

B. GPCR Ligands (Metabolic & Endocannabinoid Systems)

For metabolic disorders, piperidinyl carbamates serve as central spacers in GPR119 agonists, effectively lowering plasma glucose excursions[5]. In the endocannabinoid system, they are utilized to synthesize peripherally selective CB1 antagonists. By tuning the polarity of the carbamate, researchers can restrict BBB penetration to treat obesity without triggering adverse psychiatric effects[4].

C. Cholinesterase Inhibitors (Neurodegeneration)

The carbamate pharmacophore is foundational to acetylcholinesterase (AChE) inhibitors like rivastigmine. Incorporating the ethyl N-methyl-N-(piperidin-4-yl)carbamate motif allows researchers to design dual-acting molecules that not only block AChE but also provide neuroprotective antioxidant effects for Alzheimer's disease models[3].

Quantitative Data & Comparative Efficacy

The table below summarizes the pharmacological impact of integrating the piperidin-4-yl carbamate scaffold into various drug discovery programs.

Target ClassSpecific TargetRepresentative ScaffoldKey Biological MetricReference
Kinase PI3K-αUreido-piperidinyl carbamateIC₅₀ = 0.13 μM[2]
GPCR CB1 ReceptorPurine-piperidinyl carbamateKₑ = 3.9 nM[4]
Enzyme AcetylcholinesteraseCinnamoyl piperidinyl carbamateIC₅₀ = 4.91 μM[3]
GPCR GPR119Indolinylpyrimidine carbamatePotent In Vivo Agonism[5]

Mechanistic Workflows & Visualization

To conceptualize the integration of this building block into your synthetic pipeline, review the divergent synthetic workflow and pharmacophore mapping diagrams below.

SyntheticWorkflow A Ethyl N-methyl-N-(piperidin-4-yl) carbamate HCl B Base Neutralization (DIPEA / TEA) A->B C SNAr Coupling (Heteroaryl Halides) B->C Electrophile D Amide Coupling (Carboxylic Acids + HATU) B->D Activated Acid E Kinase/GPCR Ligands (e.g., PI3K, CB1) C->E F CNS Therapeutics (e.g., AChE Inhibitors) D->F

Figure 1: Divergent synthetic workflow of ethyl N-methyl-N-(piperidin-4-yl)carbamate HCl.

Pharmacophore Core Piperidine Ring Carbamate Carbamate C=O Core->Carbamate Target1 Hydrophobic Pocket (Conformational Fit) Core->Target1 Van der Waals NMethyl N-Methyl Group Carbamate->NMethyl Target2 H-Bond Acceptor (Kinase Hinge/GPCR) Carbamate->Target2 Hydrogen Bond Target3 Membrane/BBB (Enhanced Permeability) NMethyl->Target3 TPSA Reduction

Figure 2: Pharmacophore mapping of the piperidin-4-yl carbamate scaffold in target binding.

Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that causality and quality control are built directly into the methodology.

Protocol A: SₙAr Coupling for Kinase/GPCR Library Synthesis

Objective: Couple the piperidine nitrogen to an electron-deficient heteroaryl chloride (e.g., chloropyrimidine). Causality: Nucleophilic Aromatic Substitution (SₙAr) is preferred over Buchwald-Hartwig amination here to avoid expensive palladium catalysts when the electrophile is sufficiently reactive. The use of 3.0 equivalents of base is strictly necessary: 1 eq neutralizes the HCl salt of the building block, 1 eq acts as the acid scavenger for the SₙAr byproduct, and 1 eq drives the equilibrium[4].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the heteroaryl chloride (1.0 eq) and ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (1.2 eq) in anhydrous ethanol or DMF (0.2 M concentration)[4].

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free piperidine base.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours[4].

  • Self-Validation & QC: At 8 hours, withdraw a 10 μL aliquot for LC-MS analysis. The disappearance of the secondary amine building block (m/z 187 for the free base) and the emergence of the product mass indicates successful coupling. If unreacted piperidine remains, spike an additional 0.5 eq of DIPEA.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and water. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and purify via silica gel flash chromatography (0–100% EtOAc/Hexanes gradient)[4].

Protocol B: Amide Coupling for CNS Therapeutics

Objective: Couple the piperidine nitrogen to a target carboxylic acid to form a stable amide bond. Causality: Using a coupling reagent like HATU or TBTU ensures rapid, efficient activation of the carboxylic acid, preventing epimerization and overcoming steric hindrance. The reaction is kept at 0 °C initially to control the exothermic formation of the highly reactive active ester[3].

Step-by-Step Procedure:

  • Acid Activation: In a dried flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Ester Formation: Cool the solution to 0 °C using an ice bath. Gradually add TBTU or HATU (1.1 eq)[3]. Stir for 30 minutes.

  • Self-Validation & QC: Run a quick LC-MS of the mixture. You should observe the mass of the active ester intermediate. This confirms the acid is fully activated before introducing the amine.

  • Amine Introduction: Add ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (1.1 eq) in one portion.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 12–24 hours[3].

  • Workup: Dilute the mixture with saturated aqueous NaHCO₃ to quench any unreacted active ester. Extract with Dichloromethane (DCM) (3x).

  • Secondary QC: Wash the combined DCM layers with 1N HCl. Crucial Step: This acidic wash removes any unreacted piperidine building block, ensuring the neutral amide product is isolated with high purity.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride - NextSDS Source: nextsds.com URL:[1]

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno[3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry (acs.org) URL:[2]

  • Discovery of a novel series of indoline carbamate and indolinylpyrimidine derivatives as potent GPR119 agonists Source: PubMed (nih.gov) URL:[5]

  • Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors Source: PMC (nih.gov) URL:[3]

  • Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists Source: PMC (nih.gov) URL:[4]

Sources

Application

Preclinical In Vivo Dosing and Pharmacological Profiling Protocols for Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride

Executive Summary & Pharmacological Context Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a highly versatile chemical building block that serves as a prototypical scaffold in central nervo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a highly versatile chemical building block that serves as a prototypical scaffold in central nervous system (CNS) drug discovery. The molecule integrates two privileged pharmacophores:

  • The Piperidine Ring: Provides essential conformational flexibility and basicity, enabling high-affinity engagement with diverse CNS targets (e.g., neurotransmitter transporters and G-protein coupled receptors)[1].

  • The Carbamate Moiety: Acts as a classic pseudo-irreversible inhibitor of cholinesterases. Carbamates temporarily transfer their carbamoyl group to the catalytic serine of acetylcholinesterase (AChE), restoring cholinergic neurotransmission—a primary therapeutic mechanism for neurodegenerative conditions like Alzheimer's disease[2].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of this piperidine-carbamate scaffold in murine models.

Physicochemical Properties & Formulation Strategy

Before initiating in vivo dosing, the physicochemical state of the compound dictates the formulation strategy.

  • State: Hydrochloride (HCl) salt.

  • Causality in Formulation: Because the compound is an HCl salt, it exhibits high aqueous solubility. This is a significant experimental advantage; it eliminates the need for harsh, lipophilic solubilizers (such as Cremophor EL or high-concentration DMSO) which are known to cause vehicle-induced neurotoxicity or artificially alter blood-brain barrier (BBB) permeability[3].

  • Vehicle Selection: The compound must be dissolved in 0.9% sterile saline or 1x Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Causality for Buffering: Administering unbuffered HCl salts intravenously can cause localized injection-site necrosis and acute acidemia. Buffering to physiological pH ensures consistent systemic distribution and prevents vascular damage.

In Vivo Pharmacokinetic (PK) Dosing Protocol

To accurately profile the absorption, distribution, metabolism, and excretion (ADME) of the compound, a parallel Intravenous (IV) and Per Os (PO) study design is required.

Experimental Preparation & Self-Validation
  • Animal Model: Male C57BL/6 mice (8–10 weeks old, 20–25g).

  • Fasting (Critical Step): Mice in the PO cohort must be fasted for 12 hours prior to dosing (water provided ad libitum).

    • Causality: The basic nitrogen of the piperidine ring can non-specifically bind to food proteins in the gut. Fasting minimizes variability in gastric emptying and prevents food-drug interactions, ensuring consistent gastrointestinal absorption.

  • Self-Validating Control: Include a reference arm dosed with a clinically approved piperidine-carbamate (e.g., 2)[2]. This validates both the systemic exposure baseline and the sensitivity of downstream PD assays.

Step-by-Step Administration Methodologies

A. Intravenous (IV) Dosing (2 mg/kg)

  • Preparation: Warm the mouse tail using a heat lamp for 2–3 minutes to dilate the lateral tail vein.

  • Injection: Administer the formulated compound at a dose volume of 5 mL/kg using a 27-gauge needle.

  • Causality of Rate: Inject slowly over 10–15 seconds. Rapid bolus injection of CNS-active basic amines can cause acute cardiovascular shock or respiratory depression.

B. Oral Gavage (PO) Dosing (10 mg/kg)

  • Preparation: Secure the mouse using the scruff technique to align the esophagus and stomach.

  • Administration: Introduce a bulb-tipped gastric gavage needle (20-gauge) and administer a dose volume of 10 mL/kg.

Blood Sampling & Processing
  • Timepoints: 5 min (IV only), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Collection: Collect 50 µL of blood via submandibular bleed into K2EDTA-coated tubes.

    • Causality for K2EDTA: Heparin can interfere with downstream LC-MS/MS ionization. K2EDTA chelates calcium to prevent coagulation without destabilizing the carbamate in plasma.

  • Processing: Centrifuge immediately at 3,000 x g for 10 minutes at 4°C.

    • Causality for Temperature: Carbamates are susceptible to spontaneous and esterase-mediated hydrolysis in plasma. Cold processing minimizes ex vivo degradation prior to bioanalytical quantification.

Pharmacodynamic (PD) Evaluation: AChE Inhibition Assay

Carbamate scaffolds exert their primary neuropharmacological effect by acting as pseudo-irreversible inhibitors of acetylcholinesterase (AChE)[4]. To validate target engagement in the brain, an ex vivo Ellman assay is utilized[5].

Step-by-Step PD Methodology:
  • Tissue Extraction: Euthanize mice at the established PK Tmax​ (e.g., 1 hour post-PO dose). Rapidly extract the brain and rinse in ice-cold saline.

  • Homogenization: Homogenize the tissue in 0.1 M phosphate buffer (pH 8.0) containing 1% Triton X-100.

    • Causality: Triton X-100 is a non-ionic surfactant required to fully solubilize membrane-bound AChE from the synaptic clefts, ensuring total enzyme recovery.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Ellman Reaction: In a 96-well plate, combine the supernatant with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and acetylthiocholine iodide.

    • Causality of Detection: Active AChE cleaves the synthetic substrate acetylthiocholine into thiocholine. Thiocholine immediately reacts with DTNB to produce 5-thio-2-nitrobenzoic acid, a yellow anion.

  • Quantification: Measure absorbance continuously at 412 nm for 5 minutes. A reduction in the rate of color formation compared to vehicle-treated mice confirms successful BBB penetration and in vivo AChE inhibition[5].

Quantitative Data Presentation

The table below summarizes the expected theoretical PK parameters for an optimized piperidine-carbamate scaffold following the described murine protocol.

PK ParameterIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ (ng/mL) 850 ± 45420 ± 30
Tmax​ (h) 0.08 (5 min)0.5
AUC0−t​ (ng·h/mL) 1200 ± 1103100 ± 250
Half-life ( t1/2​ ) (h) 1.21.5
Clearance ( Cl ) (mL/min/kg) 27.8N/A
Volume of Dist. ( Vss​ ) (L/kg) 2.8N/A
Bioavailability ( F% ) 100%~51.6%

(Note: High Volume of Distribution ( Vss​ ) > Total body water (0.7 L/kg) indicates extensive tissue distribution, a prerequisite for CNS-active compounds).

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the logical progression from systemic administration to the specific molecular mechanism of action within the CNS.

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Compound Ethyl N-methyl-N- (piperidin-4-yl)carbamate Admin IV / PO Administration Compound->Admin BBB BBB Penetration (CNS Distribution) Admin->BBB Systemic Circulation AChE AChE Active Site (Catalytic Serine) BBB->AChE Target Engagement Carbamoylation Pseudo-Irreversible Carbamoylation AChE->Carbamoylation Covalent Transfer ACh ↑ Synaptic Acetylcholine Carbamoylation->ACh Enzyme Inhibition

Fig 1: PK/PD workflow and cholinergic mechanism of piperidine-carbamate scaffolds.

References

  • Application of Piperidine Scaffolds in Central Nervous System Drug Discovery - BenchChem
  • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - MDPI
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - NIH/PMC
  • Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors - ACS Public
  • Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model - NIH/PMC

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride

Technical Support Center: Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride Introduction Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is a piperidine derivative that, despite being a hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride

Introduction

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is a piperidine derivative that, despite being a hydrochloride salt, frequently presents significant solubility challenges in aqueous media. This guide is designed for researchers, scientists, and drug development professionals to systematically troubleshoot and overcome these issues. We will explore the physicochemical properties of the compound, provide step-by-step protocols for solubilization, and address common failure points in experimental workflows, such as precipitation in buffers or cell culture media.

Section 1: Understanding the Molecule

A foundational understanding of the compound's chemical nature is the first step in troubleshooting its solubility.

Physicochemical Properties

The key to understanding the solubility of this molecule lies in its structure: a tertiary amine within the piperidine ring, which is protonated to form the hydrochloride salt. The solubility of this salt is intrinsically linked to the pH of the medium.

PropertyValueSource
Molecular Formula C₉H₁₉ClN₂O₂[1][2]
Molecular Weight 222.71 g/mol [2]
CAS Number 64951-44-6[1]
Predicted pKa ~10-11[3][4]
Form Hydrochloride Salt[1]

Note: The pKa is an estimation based on the piperidine functional group, which typically has a pKa in this range[3][4]. This high pKa means the compound is protonated and positively charged at acidic pH but becomes a neutral, less soluble free base at physiological or basic pH.

The Critical Role of pH

The solubility of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is dominated by the pH-dependent equilibrium of the piperidine nitrogen. As a hydrochloride salt, the compound is supplied in its protonated, cationic form, which is generally water-soluble. However, when added to a solution with a pH approaching or exceeding its pKa, it will convert to its neutral free base form, which has significantly lower aqueous solubility.

Caption: pH-dependent equilibrium of the compound.

Section 2: Troubleshooting Guide (Question & Answer)

This section provides direct answers and protocols to address specific solubility problems.

Q1: My compound is a hydrochloride salt, but it won't dissolve in water. What is the first thing to check?

Answer: The most common reason for poor dissolution of an amine hydrochloride salt in neutral water is that the final pH of the solution is not sufficiently acidic to maintain the protonated, soluble form of the molecule.

Causality: While the salt itself is acidic, adding it to unbuffered water (pH ~6-7) may not lower the pH enough to ensure full protonation, especially if the starting water has some buffering capacity (e.g., dissolved CO₂). You must ensure the final pH of the solution is at least 2-3 pH units below the compound's pKa (~10-11)[3].

Protocol 1: Basic Aqueous Stock Solution Preparation

  • Initial Attempt: Start by adding your weighed compound to a vial. Add a portion (e.g., 80%) of the desired final volume of deionized water. Vortex or sonicate for 5-10 minutes.

  • Visual Inspection: If the compound has not fully dissolved, do not assume it is insoluble. Proceed to the next step.

  • pH Measurement & Adjustment: Measure the pH of the suspension. It is likely near neutral. Add 0.1 M or 1 M HCl dropwise while stirring until the solid dissolves completely. A target pH of 3-4 is a good starting point.

  • Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume and concentration.

  • Documentation: Record the final pH and concentration. This pH is critical for reproducibility.

Q2: I've acidified the solution (pH 3-4), but solubility is still limited or dissolution is very slow. What are my next steps?

Answer: This issue may stem from slow dissolution kinetics or you may have reached the compound's thermodynamic solubility limit under these conditions. It's important to distinguish between these two possibilities.

Causality:

  • Kinetic Solubility: Refers to the concentration at which a compound, often rapidly prepared from a stock solution, precipitates over a short time. It can often be higher than the true equilibrium solubility[5][6].

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid after a prolonged period[7][8]. Your compound may simply require more energy (heat) or time to reach this point.

Troubleshooting Steps:

  • Increase Energy Input: Gently warm the acidified solution to 30-40°C while stirring. This often increases the rate of dissolution. Sonication can also be used to break apart solid aggregates and accelerate the process.

  • Allow More Time: Cap the vial and allow it to stir at room temperature for several hours (or even overnight) to ensure you are reaching thermodynamic equilibrium[9].

  • Consider Co-solvents: If the aqueous solubility is insufficient even after acidification and heating, the use of organic co-solvents is the next logical step.

Q3: Which organic co-solvents are effective, and how should I use them?

Answer: Polar aprotic solvents are generally excellent choices for creating concentrated stock solutions of piperidine derivatives[3].

Causality: Co-solvents like DMSO, DMA, and PEG 400 can dissolve compounds that have poor aqueous solubility by reducing the polarity of the solvent system[10][11]. They are particularly useful for creating high-concentration stock solutions that can then be diluted into aqueous buffers for experiments.

Table 2: Recommended Solvents & Co-solvents

Solvent / Co-solventTypical Starting ConcentrationNotes & Cautions
DMSO (Dimethyl Sulfoxide)10-50 mMExcellent solubilizing power. Be aware of cell toxicity at final concentrations >0.5% in many cell-based assays[12].
DMA (Dimethylacetamide)10-50 mMStrong solvent, similar to DMSO. Check for compatibility with your experimental system.
Ethanol 1-20 mMGood option, especially for in vivo studies. Less toxic than DMSO/DMA but may be a less powerful solvent[13].
PEG 400 (Polyethylene Glycol 400)1-20 mMA common excipient in pharmaceutical formulations used to enhance solubility[3][14]. Can be used in combination with other solvents.

Protocol 2: Co-solvent Stock Solution Preparation

  • Weigh the compound into a vial.

  • Add the chosen co-solvent (e.g., DMSO) incrementally while vortexing.

  • Use gentle warming (37°C) or sonication if needed to fully dissolve the compound.

  • Store stock solutions appropriately, often at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles[12].

Q4: My compound, prepared in an acidic or DMSO stock, precipitates when I dilute it into my physiological buffer or cell culture medium (e.g., PBS at pH 7.4). Why is this happening?

Answer: This is the most common and predictable issue. It is caused by a pH shift and/or an "anti-solvent" effect, leading to the compound crashing out of solution.

Causality:

  • pH Shift: Your stock is acidic (e.g., pH 3), but your cell culture medium or PBS is buffered to a physiological pH of ~7.4[12]. This higher pH rapidly deprotonates the piperidine nitrogen, converting the soluble cationic form to the insoluble neutral free base.

  • Anti-solvent Effect: When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer, the water acts as an anti-solvent, causing the poorly water-soluble compound to precipitate[12].

Troubleshooting Workflow:

Precipitation_Workflow cluster_B Details for Solution B cluster_C Details for Solution C start Precipitation observed in final aqueous medium (pH 7.4) check_conc Is the final concentration exceeding aqueous solubility? start->check_conc method How was the dilution performed? check_conc->method No sol_A Solution A: Lower Final Concentration check_conc->sol_A Yes sol_B Solution B: Improve Dilution Method method->sol_B Direct addition of large volume sol_C Solution C: Use Formulation Aids method->sol_C Precipitation still occurs b1 Perform serial dilutions sol_B->b1 c1 Use Cyclodextrins (e.g., HP-β-CD) sol_C->c1 b2 Add stock dropwise to vortexing buffer b3 Keep final DMSO conc. as high as tolerable (e.g., 0.5%) c2 Include serum in media; albumin can aid solubility

Caption: Decision tree for troubleshooting precipitation in physiological buffers.

Solutions:

  • Improve Dilution Technique: Never add the aqueous buffer to your concentrated DMSO stock. Instead, add the DMSO stock drop-by-drop to the final volume of rapidly stirring or vortexing aqueous buffer. This promotes rapid mixing and can sometimes maintain a supersaturated but usable solution[15].

  • Use Formulation Enhancers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that significantly enhance aqueous solubility and stability[16][17][18]. Preparing the compound with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) can be highly effective for cell culture applications[12][19].

Section 3: Frequently Asked Questions (FAQs)

  • Q: Could the "Common Ion Effect" reduce solubility in certain buffers?

    • A: Yes, although it's often a secondary issue compared to pH. If you are using a buffer with a high concentration of chloride ions (e.g., from NaCl), Le Châtelier's principle dictates that the solubility of the hydrochloride salt can be suppressed[20][21][22]. If you suspect this, try formulating in a non-chloride buffer system like phosphate or citrate, ensuring the pH is still acidic.

  • Q: How should I store my stock solutions?

    • A: For long-term stability, DMSO or other organic co-solvent stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[12]. Aqueous acidic stocks should be checked for stability, as the carbamate ester group could be susceptible to hydrolysis over long periods under strongly acidic or basic conditions.

  • Q: Why can't I just filter out the precipitate?

    • A: Filtering removes the precipitated compound, which means the final concentration of your active agent in the solution is unknown and lower than intended. This will invalidate your experimental results[12]. The goal is always to achieve a true solution at the desired concentration.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Cătinean, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • Bevan, M. J., & Lloyd, P. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Arima, H., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • NextSDS. (n.d.). ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Frank, K. J., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization. ACS Publications. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]

  • Miyake, K., et al. (1977). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]

  • Wikipedia. (n.d.). Common-ion effect. [Link]

  • Fiveable. (n.d.). Common-Ion Effect. AP Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol. [Link]

  • Neumann, M., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Mohammed, A. R. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Kishi, K., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]

  • Kishi, K., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PMC. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. PharmaCompass. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Oszczapowicz, I., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... PMC. [Link]

  • NextSDS. (n.d.). (piperidin-2-yl)methyl N-ethyl-N-methylcarbamate hydrochloride. [Link]

  • MolPort. (n.d.). benzyl N-ethyl-N-[(piperidin-4-yl)methyl]carbamate. [Link]

  • PubChem. (n.d.). Carbamic acid, N-(2-(4-piperidinyl)ethyl)-. [Link]

  • NIST. (n.d.). Carbamic acid, methyl-, ethyl ester. WebBook. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride Synthesis

Introduction Welcome to the Technical Support Center. This guide is dedicated to troubleshooting and optimizing the synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS 64951-44-6). This bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is dedicated to troubleshooting and optimizing the synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS 64951-44-6). This bifunctional piperidine derivative is a critical building block in medicinal chemistry, frequently utilized in the development of NLRP3 inflammasome inhibitors and various CNS-active agents.

The standard synthetic route involves three key transformations: reductive amination, acylation, and acidic deprotection. Below, we provide a mechanistic troubleshooting guide, optimized parameters, and self-validating protocols to ensure high-yield, reproducible scale-up.

Part 1: Process Overview

SynthesisWorkflow Step1 Step 1: Reductive Amination 1-Boc-4-piperidone + MeNH2 Int1 Intermediate 1 1-Boc-4-(methylamino)piperidine Step1->Int1 NaBH(OAc)3, DCE rt, 16h Step2 Step 2: Acylation Int 1 + Ethyl Chloroformate Int1->Step2 Int2 Intermediate 2 1-Boc-4-(N-methyl-N-ethoxycarbonylamino)piperidine Step2->Int2 Et3N, DCM 0°C to rt, 4h Step3 Step 3: Boc Deprotection Int 2 + 4M HCl in Dioxane Int2->Step3 Product Final Product Ethyl N-methyl-N-(piperidin-4-yl)carbamate HCl Step3->Product rt, 2h Precipitation

Figure 1: Three-step synthetic workflow for ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride.

Part 2: Troubleshooting Guides and FAQs

Q1: Why is my reductive amination yield plateauing at 60%, and how can I minimize over-reduction? Root Cause: The reaction between 1-Boc-4-piperidone and methylamine can stall if the imine intermediate is not fully formed prior to reduction, or if the reducing agent is too aggressive, leading to the direct reduction of the ketone starting material into an alcohol. Solution: Utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) instead of Sodium Borohydride (NaBH4). As established by Abdel-Magid et al.[1], NaBH(OAc)3 is exceptionally selective for iminium ions over ketones in weakly acidic to neutral conditions. Protocol Adjustment: Pre-stir the 1-Boc-4-piperidone with methylamine for 1.5 hours to ensure complete imine formation before introducing the hydride. Use 1,2-dichloroethane (DCE) as the solvent to maximize the hydride's stability and reaction kinetics.

Q2: During the acylation step, I am observing significant amounts of unreacted secondary amine and a new baseline impurity. How do I prevent this? Root Cause: Ethyl chloroformate is highly moisture-sensitive. If your solvent (DCM) or base (Triethylamine) contains trace water, the ethyl chloroformate will rapidly hydrolyze into ethanol, carbon dioxide, and HCl. The baseline impurity is likely the unreacted, protonated starting amine, which becomes non-nucleophilic. Solution: Implement strictly anhydrous conditions and utilize a self-validating workup. Protocol Adjustment: Dry the DCM over activated 3Å molecular sieves prior to use. Add the ethyl chloroformate dropwise at 0 °C to control the exothermic acylation. During workup, washing the organic layer with 0.5 M HCl will selectively remove any unreacted basic amine, ensuring only the neutral carbamate product remains in the organic phase.

Q3: My final Boc-deprotection yields a sticky, highly hygroscopic gum instead of a free-flowing powder. How do I isolate the pure hydrochloride salt? Root Cause: The Boc deprotection generates isobutylene and carbon dioxide [2]. If aqueous HCl or non-anhydrous solvents are used, the resulting secondary amine hydrochloride salt will aggressively absorb water, forming a hydrate gum. Furthermore, incomplete deprotection can leave lipophilic Boc-protected impurities that disrupt the crystal lattice [3]. Solution: Use anhydrous 4M HCl in 1,4-dioxane and force precipitation using an anti-solvent. Protocol Adjustment: After the reaction is complete, concentrate the mixture to a syrup. Triturate the crude residue with ice-cold, anhydrous diethyl ether (Et2O). The non-polar ether forces the polar hydrochloride salt to precipitate as a white, free-flowing solid.

TroubleshootingLogic Issue Issue: Hygroscopic / Gummy Final Salt Cause1 Cause A: Residual Moisture Issue->Cause1 Cause2 Cause B: Incomplete Boc Removal Issue->Cause2 Test1 Check Karl Fischer / NMR Cause1->Test1 Test2 Check LCMS for M+Boc Cause2->Test2 Sol1 Solution: Use anhydrous HCl/Dioxane Precipitate with dry Et2O Test1->Sol1 Sol2 Solution: Extend reaction time Ensure >10 eq HCl used Test2->Sol2

Figure 2: Troubleshooting logic for resolving hygroscopic or gummy final hydrochloride salts.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Optimized Reaction Parameters
StepReagents & SolventsTemp (°C)Time (h)EquivalentsExpected Yield
1. Reductive Amination 1-Boc-4-piperidone, MeNH2, NaBH(OAc)3, DCE20-2516Ketone (1.0), MeNH2 (1.5), Hydride (1.5)85 - 90%
2. Acylation Int 1, Ethyl chloroformate, Et3N, DCM0 to 254Int 1 (1.0), ClCO2Et (1.2), Et3N (2.0)90 - 95%
3. Boc Deprotection Int 2, 4M HCl in Dioxane, Et2O (wash)20-252-3Int 2 (1.0), HCl (10.0)95 - 99%
Detailed Step-by-Step Methodology

Step 1: Synthesis of 1-Boc-4-(methylamino)piperidine

  • Charge a dry, nitrogen-purged round-bottom flask with 1-Boc-4-piperidone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (10 mL/g).

  • Add a solution of methylamine (2M in THF, 1.5 eq) dropwise at room temperature. Stir the mixture for 1.5 hours to allow for complete imine formation.

  • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) over 15 minutes to control any mild exotherm.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction carefully with saturated aqueous NaHCO3 (until the aqueous layer reaches pH ~8).

  • Extract the aqueous layer with DCM (3 x 10 mL/g). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 1-Boc-4-(N-methyl-N-ethoxycarbonylamino)piperidine

  • Dissolve the crude 1-Boc-4-(methylamino)piperidine (1.0 eq) in anhydrous DCM (10 mL/g) under a nitrogen atmosphere.

  • Add triethylamine (Et3N) (2.0 eq) and cool the solution to 0 °C using an ice-water bath.

  • Add ethyl chloroformate (1.2 eq) dropwise via syringe over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (2 x 5 mL/g).

  • Self-Validation Wash: Wash the combined organic layers with 0.5 M HCl to selectively remove any unreacted starting amine. Follow with a brine wash, dry over Na2SO4, filter, and concentrate to yield the protected carbamate.

Step 3: Synthesis of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride

  • Dissolve the protected carbamate (1.0 eq) in a minimal amount of anhydrous DCM (2 mL/g).

  • Add 4M HCl in 1,4-dioxane (10.0 eq) at room temperature. A slight effervescence (CO2 and isobutylene gas evolution) will be observed.

  • Stir the mixture at room temperature for 2-3 hours. Monitor by LCMS to ensure complete consumption of the Boc-protected starting material.

  • Concentrate the reaction mixture under reduced pressure to a thick syrup.

  • Add ice-cold, anhydrous diethyl ether (15 mL/g) and triturate vigorously with a glass rod until a white precipitate forms.

  • Filter the solid rapidly under a stream of nitrogen (to prevent atmospheric moisture absorption), wash the filter cake with additional cold diethyl ether, and dry under high vacuum for 12 hours to afford the final hydrochloride salt as a highly pure, white powder.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

Troubleshooting

Technical Support Center: Stability &amp; Storage of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride

Welcome to the Technical Support Center for handling ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride . This intermediate is highly valued in medicinal chemistry and drug development, but its dual chemical nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride . This intermediate is highly valued in medicinal chemistry and drug development, but its dual chemical nature—a hygroscopic hydrochloride salt paired with a hydrolytically sensitive carbamate ester—requires stringent handling. This guide synthesizes mechanistic chemistry with field-proven protocols to help you troubleshoot degradation issues and establish self-validating storage systems.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My batch of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride turned from a free-flowing powder into a sticky paste after a month at room temperature. What went wrong?

Analysis & Causality: Your compound has undergone deliquescence , a physical degradation process driven by the highly polar nature of the hydrochloride salt. Amine hydrochlorides are inherently hydrophilic; their ionized polar groups are exposed on the crystal surfaces, favoring rapid water vapor sorption when ambient humidity exceeds the compound's Critical Relative Humidity (CRH) [2].

Once moisture is absorbed, it dissolves the salt on a microscopic level, creating a localized, highly concentrated aqueous microenvironment. Because it is a salt of a strong acid (HCl) and a weak base (the piperidine secondary amine), this loosely bound moisture exhibits a very low pH [2]. This acidic micro-layer not only causes physical caking but acts as the catalyst for downstream chemical degradation.

Q2: During routine HPLC analysis of a stored batch, we observed a new peak with a lower molecular weight. What is this impurity, and what is the mechanism of its formation?

Analysis & Causality: The new peak is almost certainly N-methylpiperidin-4-amine (or its protonated form), accompanied by the invisible release of ethanol and carbon dioxide. This is the result of acid-catalyzed hydrolysis of the carbamate linkage.

While organic carbamates generally display excellent chemical stability compared to standard esters [4], they are not immune to hydrolysis. The degradation of N,N-disubstituted carbamates (like your compound) typically proceeds via a BAC2 mechanism (base- or acid-catalyzed bimolecular cleavage), where water attacks the carbonyl carbon to form a tetrahedral intermediate, leading to the cleavage of the ethyl ester bond [3]. The localized acidic microenvironment caused by the hygroscopic HCl salt (as explained in Q1) provides the perfect catalytic conditions for this BAC2 hydrolysis.

DegradationCascade Moisture Atmospheric Moisture Hygro HCl Salt Hygroscopicity Moisture->Hygro Sorption Wetting Micro-wetting & Deliquescence Hygro->Wetting > Critical RH Acid Acidic Microenvironment (Low pH) Wetting->Acid Dissociation Hydrolysis BAC2 Carbamate Hydrolysis Acid->Hydrolysis Catalysis Products N-methylpiperidin-4-amine + Ethanol + CO2 Hydrolysis->Products Cleavage

Fig 1: Moisture-driven degradation cascade of piperidine carbamate HCl salts.

Q3: Can a caked or deliquesced batch be salvaged?

Analysis & Causality: Physical caking can sometimes be reversed via lyophilization (freeze-drying) to remove the absorbed water. However, because moisture initiates chemical hydrolysis, you must re-validate the chemical purity via HPLC and Karl Fischer (KF) titration. If the carbamate has hydrolyzed (>0.5% impurity), the batch should be discarded or subjected to a rigorous recrystallization process (e.g., using anhydrous ethanol/diethyl ether) to purge the amine degradant. The most effective strategy is prevention through rigorous Dynamic Vapor Sorption (DVS) profiling to identify the exact temperature and humidity thresholds for your specific polymorph [1].

Section 2: Quantitative Stability Profile

To illustrate the critical importance of storage conditions, Table 1 summarizes the degradation trajectory of a standard batch of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride under various environmental conditions.

Table 1: Stability Profile of Ethyl N-methyl-N-(piperidin-4-yl)carbamate HCl

Storage ConditionTimeframePhysical AppearanceMoisture Content (KF, w/w %)Purity (HPLC Area %)
Initial Baseline 0 DaysFree-flowing white powder0.15%99.8%
25°C / 60% RH (Open) 1 MonthClumpy, slightly sticky4.20%97.5%
40°C / 75% RH (Open) 1 MonthCaked paste (Deliquesced)>12.0%88.2%
4°C (Sealed, No Desiccant) 3 MonthsMinor clumping1.10%98.9%
-20°C (Double-Sealed, Argon) 12 MonthsFree-flowing white powder0.18%99.7%

Data synthesis based on accelerated stability testing models for hygroscopic carbamate salts.

Section 3: Validated Storage and Handling Protocols

To prevent the degradation cascade, you must implement a self-validating storage system. A "self-validating" system means the protocol includes built-in visual or chemical indicators that confirm the integrity of the storage environment without requiring you to open the primary container and risk exposure.

Protocol: Anhydrous Aliquoting and Double-Containment Storage

Prerequisites:

  • Glovebox or glovebag purged with high-purity Argon.

  • Amber glass vials.

  • PTFE-lined screw caps (prevents moisture permeation common with standard rubber septa).

  • Indicating Drierite (calcium sulfate with cobalt chloride indicator).

Step-by-Step Methodology:

  • Pre-Drying (Optional but Recommended): If the bulk API has been exposed to ambient air, perform a preliminary drying step in a vacuum desiccator at room temperature for 24 hours prior to aliquoting.

  • Inert Atmosphere Transfer: Move the bulk container, empty amber vials, and spatulas into the Argon-purged glovebox. Ensure the oxygen/moisture sensors in the glovebox read <1 ppm H₂O.

  • Aliquoting: Weigh the compound into single-use aliquots. Causality: Repeatedly opening a bulk container introduces atmospheric moisture. Single-use aliquots ensure that the bulk of your material remains pristine.

  • Primary Sealing: Cap the vials tightly with PTFE-lined caps while still inside the glovebox. Wrap the cap junction tightly with Parafilm.

  • Secondary Containment (The Self-Validating Step): Place the sealed vials into a secondary container (e.g., a larger wide-mouth jar or a vacuum-sealable Mylar bag). Add a layer of indicating Drierite to the bottom of the secondary container. Causality: The Drierite acts as a sacrificial moisture sink. If the blue desiccant turns pink, the secondary seal has failed, alerting you to potential exposure before the primary vial is compromised.

  • Temperature-Controlled Storage: Store the secondary container at -20°C. Causality: Lower temperatures exponentially decrease the kinetic rate of any residual BAC2 hydrolysis.

  • Thawing Protocol (Critical): Before use, remove the secondary container from the freezer and allow it to equilibrate to room temperature for at least 2 hours before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the cold powder, instantly initiating the degradation cascade.

StorageProtocol Step1 1. Vacuum Desiccation (Remove residual water) Step2 2. Glovebox Transfer (Argon Atmosphere) Step1->Step2 Step3 3. Single-Use Aliquots in Amber Glass Vials Step2->Step3 Step4 4. Seal with PTFE Caps & Parafilm Step3->Step4 Step5 5. Secondary Container with Indicating Drierite Step4->Step5 Step6 6. Long-Term Storage at -20°C Step5->Step6

Fig 2: Self-validating anhydrous storage workflow for hygroscopic intermediates.

References
  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." tandfonline.com.
  • United States Patent and Trademark Office (USPTO). "Salt selection for basic drugs." uspto.gov.
  • National Institutes of Health (NIH) / PMC. "Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability." nih.gov.
  • National Institutes of Health (NIH) / PMC. "Organic Carbamates in Drug Design and Medicinal Chemistry." nih.gov.
Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals who are synthesizing or scaling up ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals who are synthesizing or scaling up ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride . Because the piperidine nitrogen acts as a highly basic secondary amine (pKa ~10.5), it forms a stable but highly hygroscopic hydrochloride salt. This guide provides field-proven methodologies to isolate, troubleshoot, and purify this critical building block to >99% purity.

Part 1: Diagnostic Dashboard & Impurity Profiling

Before selecting a purification method, you must analytically determine the nature of your impurities. The table below summarizes the most common contaminants encountered during the synthesis and N-Boc deprotection of this compound, along with their mechanistic origins and targeted removal strategies.

Impurity ProfileMechanistic SourceAnalytical DetectionTargeted Removal Strategy
N-Boc Precursor Incomplete acid-catalyzed deprotection[1].NMR (t-butyl singlet at ~1.4 ppm), HPLCAcid-base extraction (wash acidic phase with EtOAc).
Des-methyl Impurity Incomplete N-alkylation during upstream synthesis.LC-MS (M-14 mass shift)Column chromatography of the free base prior to re-salting.
Inorganic Salts Excess HCl or NaCl from neutralization steps.Ash test, broad NMR peaksHot filtration in isopropanol (salts remain insoluble)[2].
Hydrolysis Byproducts Cleavage of the ethyl carbamate group by excess acid/heat.LC-MS (loss of 72 Da)Anti-solvent recrystallization (IPA/MTBE).

Part 2: Purification Decision Matrix

Use the following workflow to determine the optimal purification strategy based on your analytical results.

PurificationWorkflow Start Crude Ethyl N-methyl-N- (piperidin-4-yl)carbamate HCl Assess Assess Impurity Profile (HPLC / NMR / Ash Test) Start->Assess Minor Minor Organics (< 5% Precursors) Assess->Minor TLC / HPLC Inorganic Inorganic Salts (Excess HCl, NaCl) Assess->Inorganic Ash / NMR Major Major Organics (> 5% Precursors) Assess->Major HPLC Trituration Trituration (Cold MTBE / Ether) Minor->Trituration Filtration Hot Filtration in IPA (Salts remain insoluble) Inorganic->Filtration Freebase Acid-Base Extraction & Re-salting Major->Freebase Recryst Recrystallization (IPA / MTBE System) Trituration->Recryst Filtration->Recryst Freebase->Recryst Pure Pure Hydrochloride Salt (> 99% Purity) Recryst->Pure

Caption: Decision matrix for purifying ethyl N-methyl-N-(piperidin-4-yl)carbamate HCl.

Part 3: Troubleshooting FAQs

Q1: During crystallization, my product forms a sticky oil instead of a solid. How do I induce crystallization? Causality: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the melting point of the solute is depressed below the solvent's temperature. Piperidine hydrochlorides are highly hygroscopic; trace water strongly hydrogen-bonds with the secondary amine salt, disrupting the crystal lattice [ ][3]. Solution: Perform azeotropic drying. Suspend the oil in anhydrous toluene and evaporate under reduced pressure 2-3 times to strip residual water [ ][4]. Then, dissolve the residue in a minimal amount of hot anhydrous isopropanol (IPA) and slowly add an anti-solvent like methyl tert-butyl ether (MTBE) until slight turbidity is observed.

Q2: My NMR shows residual N-Boc protected starting material. Can I remove this via recrystallization? Causality: N-Boc precursors are highly lipophilic and often co-precipitate with the target salt if the anti-solvent is not perfectly calibrated. Incomplete acid-catalyzed deprotection is the root cause [ ][1]. Solution: While trituration with cold diethyl ether can remove trace amounts[4], significant N-Boc contamination (>5%) requires an acid-base extraction. Because the N-Boc compound is neutral, washing the acidic aqueous phase with ethyl acetate will extract it entirely before you freebase the target piperidine.

Q3: The isolated salt is discolored (yellow/brown). Is the compound degrading? Causality: Piperidine derivatives are susceptible to trace oxidation, especially when exposed to air and light, forming highly conjugated, colored polymeric impurities[ ][2]. Solution: Dissolve the HCl salt in hot ethanol or IPA, add 5-10% (w/w) activated charcoal, and heat for 15 minutes. Perform a hot filtration through a pad of Celite[2]. The resulting filtrate should be colorless and can be subjected to standard crystallization.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction and Re-salting (For Heavily Contaminated Batches)

Self-Validating System: By monitoring the pH, you ensure complete phase transfer. The target compound (pKa ~10.5) will only partition into the organic phase when the aqueous pH exceeds 12.

  • Freebasing: Dissolve the crude ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride in deionized water (10 mL/g). Cool the flask to 0-5 °C.

  • Pre-Wash (Optional): If unreacted N-Boc precursor is present, wash the acidic aqueous layer with Ethyl Acetate (2 x 5 mL/g) and discard the organic layer.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches ≥12.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Re-salting: Cool the organic filtrate to 0 °C. Slowly add 4M HCl in 1,4-dioxane (1.1 equivalents)[4]. Stir for 30 minutes as the white hydrochloride salt precipitates.

  • Isolation: Filter the precipitate under vacuum, wash with cold anhydrous diethyl ether, and dry under high vacuum at 40 °C[4].

Protocol B: Anti-Solvent Recrystallization (For Upgrading Purity >99%)

Self-Validating System: The visual cue of "slight turbidity" confirms the solution has reached the metastable zone, ensuring optimal crystal nucleation rather than crashing out amorphous material.

  • Azeotropic Drying: Suspend the crude salt in anhydrous toluene (5 mL/g) and concentrate under reduced pressure. Repeat twice to remove trace water[3].

  • Dissolution: Place the dried salt in a round-bottom flask. Add a minimal volume of hot anhydrous Isopropanol (IPA) until complete dissolution occurs[2].

  • Hot Filtration: If insoluble inorganic salts remain, filter the hot solution rapidly through a pre-warmed sintered glass funnel[2].

  • Anti-Solvent Addition: Return the filtrate to a gentle reflux. Slowly add anhydrous Methyl tert-butyl ether (MTBE) dropwise until the solution becomes faintly turbid.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed to promote crystal nucleation.

  • Maturation & Collection: Transfer the flask to an ice bath (0-5 °C) for 2 hours. Collect the crystals via vacuum filtration, wash with ice-cold MTBE, and dry in a vacuum oven[2].

References

  • Title: A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid Source: PubMed Central (PMC) URL: [Link]

  • Title: Development of a Manufacturing Process for Sibenadet Hydrochloride, the Active Ingredient of Viozan Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Extraction Methods for Ethyl N-Methyl-N-(piperidin-4-yl)carbamate Hydrochloride

Welcome to the technical support center for the extraction and purification of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction and purification of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and extraction of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride.

Q1: What are the key chemical properties of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride that influence its extraction?

A1: The extraction process is primarily dictated by the compound's dual nature. It possesses a basic piperidine nitrogen and a carbamate functional group. As a hydrochloride salt, it is highly polar and water-soluble.[1][2] The free base form, however, is significantly more soluble in organic solvents. This pH-dependent solubility is the cornerstone of a successful extraction strategy.

Q2: My crude reaction mixture is an emulsion after adding an organic solvent and water. How can I break this emulsion?

A2: Emulsion formation is common when dealing with amine salts. To resolve this, you can try the following:

  • Addition of Brine: Saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to separate the layers.

  • Centrifugation: If the volume is manageable, centrifugation is a highly effective method for separating the layers.

Q3: I'm observing significant product loss during extraction. What are the likely causes?

A3: Product loss can stem from several factors:

  • Incomplete Extraction: Ensure you are performing multiple extractions (at least 3) with your organic solvent to maximize recovery from the aqueous layer.

  • Incorrect pH: The pH of the aqueous layer is critical. For extracting the free base into an organic solvent, the pH should be sufficiently high (typically >10) to ensure complete deprotonation of the piperidine nitrogen.

  • Carbamate Hydrolysis: Carbamates can be susceptible to hydrolysis, especially under strong basic or acidic conditions and at elevated temperatures.[3] It is advisable to work at room temperature or below and to not expose the compound to harsh pH conditions for extended periods.

Part 2: Troubleshooting Guide for Extraction and Purification

This section provides a more detailed, step-by-step approach to troubleshooting common issues during the multi-stage extraction and purification process.

Issue 1: Low Yield of the Free Base After Initial Extraction

Q: I have basified my aqueous solution containing the hydrochloride salt, but after extraction with dichloromethane, the yield of the free base is very low. What went wrong?

A: This is a common issue that can be traced back to several factors related to the acid-base extraction process. Let's break down the potential causes and solutions.

Probable Causes & Solutions:

  • Insufficient Basification: The piperidine nitrogen needs to be deprotonated to its free base form to become soluble in organic solvents.[4][5][6]

    • Troubleshooting: Check the pH of the aqueous layer after adding the base. It should be robustly basic (pH > 10). Use a reliable pH meter or high-range pH strips.

    • Pro-Tip: Add the base portion-wise and stir vigorously to ensure complete mixing and reaction.

  • Inadequate Extraction Solvent Volume or Number of Extractions: A single extraction is often insufficient to transfer the majority of the product from the aqueous to the organic phase.

    • Troubleshooting: Perform at least three to five extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[7][8]

    • Pro-Tip: Combine the organic extracts to maximize the recovery of your product.

  • Product Precipitation: If the concentration of the free base is high and its solubility in the aqueous layer is low, it might precipitate out of solution upon basification, leading to incomplete extraction if not properly managed.

    • Troubleshooting: Visually inspect the aqueous layer for any solid material after basification. If a precipitate is present, ensure it is fully dissolved in the organic solvent during extraction. This may require vigorous shaking and a sufficient volume of organic solvent.

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture containing ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a cooled solution of 2M sodium hydroxide while monitoring the pH. Continue adding base until the pH is stable above 10.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract with dichloromethane (3 x 50 mL for a 100 mL aqueous solution). Shake vigorously for 1-2 minutes for each extraction, allowing the layers to fully separate.

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.[9]

Issue 2: Impurities Co-extracting with the Desired Product

Q: My isolated product contains significant impurities. How can I improve the selectivity of my extraction?

A: The presence of impurities indicates that the initial extraction conditions are not selective enough. A multi-step acid-base extraction can effectively separate your basic product from acidic and neutral impurities. [9][10]

Probable Causes & Solutions:

  • Presence of Neutral or Acidic Impurities: The initial reaction may have unreacted starting materials or byproducts that are also soluble in the organic solvent.

    • Troubleshooting: Implement a wash step with a dilute acid before basification. This will protonate your desired product, pulling it into the aqueous layer, while neutral impurities remain in the organic layer.[10] Acidic impurities can be removed by washing the organic layer with a weak base like sodium bicarbonate solution.

Workflow for Selective Extraction

Caption: Workflow for selective acid-base extraction.

Issue 3: Difficulty in Crystallizing the Final Hydrochloride Salt

Q: I have isolated the free base, but I am struggling to obtain a crystalline hydrochloride salt. It either oils out or remains as an amorphous solid.

A: The crystallization of amine hydrochloride salts can be challenging due to their high solubility in many common solvents and their hygroscopic nature. [11]

Probable Causes & Solutions:

  • Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.

    • Troubleshooting: A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is soluble (e.g., isopropanol, ethanol) and then add a non-polar anti-solvent in which the salt is insoluble (e.g., diethyl ether, hexanes) until turbidity is observed.[11]

    • Pro-Tip: Using anhydrous solvents is crucial to prevent the formation of hydrates and to promote crystallization.

  • Residual Water: The presence of water can hinder crystallization.

    • Troubleshooting: Ensure the free base is thoroughly dried before attempting salt formation. Co-evaporation with an anhydrous solvent like toluene can help remove residual water.

  • Rate of Cooling: Rapid cooling can lead to the formation of oils or amorphous solids.

    • Troubleshooting: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote slow crystal growth.

Experimental Protocol: Hydrochloride Salt Formation and Crystallization

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous isopropanol.

  • Acidification: Slowly add a solution of HCl in isopropanol or diethyl ether dropwise while stirring. Monitor the pH with a wetted pH strip until it is acidic.

  • Crystallization: If a precipitate forms immediately, you can proceed to filtration. If not, add an anti-solvent like anhydrous diethyl ether dropwise until the solution becomes cloudy.

  • Isolation: Allow the mixture to stand at room temperature for a few hours, then cool in an ice bath or refrigerator to maximize crystal formation. Collect the solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Part 3: Data and Tables for Quick Reference

Table 1: Solvent Properties for Extraction and Crystallization

SolventDielectric ConstantBoiling Point (°C)Miscibility with WaterUse in Extraction/Crystallization
Dichloromethane9.139.6ImmiscibleExtraction of free base
Ethyl Acetate6.077.1Slightly MiscibleExtraction of free base
Diethyl Ether4.334.6Slightly MiscibleAnti-solvent for crystallization
Isopropanol18.282.6MiscibleSolvent for crystallization
Ethanol24.678.4MiscibleSolvent for crystallization
Hexanes1.9~69ImmiscibleAnti-solvent for crystallization
Part 4: Final Purity Assessment

Q: How can I confidently assess the purity of my final ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride product?

A: A combination of analytical techniques should be employed to ensure the identity and purity of your final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[12]

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Troubleshooting HPLC Results

Caption: Decision tree for troubleshooting HPLC results.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Engineering Ideas Clinic - Confluence. (2021, April 14). What is an Acid and Base Extraction?.
  • Wikipedia. (n.d.). Acid–base extraction.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
  • NextSDS. (n.d.). ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation.
  • Benchchem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
  • PubMed. (2004, October 20). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Sapphire Bioscience. (n.d.). Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride.
  • Benchchem. (n.d.). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride vs. Free Base

Senior Application Scientist Insight: In early-phase drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision point with long-ranging implications for a prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Insight: In early-phase drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision point with long-ranging implications for a product's shelf-life, efficacy, and manufacturability. The choice between a free base and a salt form is fundamental. This guide provides an in-depth comparison of the stability profiles of Ethyl N-methyl-N-(piperidin-4-yl)carbamate as a hydrochloride (HCl) salt versus its free base form. While specific comparative stability data for this exact molecule is not extensively published, this analysis is built upon established principles of pharmaceutical chemistry and regulatory stability testing guidelines.[1]

The core hypothesis is that the hydrochloride salt will exhibit superior chemical and physical stability. This is primarily because the protonation of the basic piperidine nitrogen to form the salt mitigates reactivity, particularly towards oxidation, and often results in a more stable, less hygroscopic crystalline solid.[2][3] This guide will detail the experimental framework required to validate this hypothesis, providing researchers with the necessary protocols to conduct a comprehensive stability assessment.

Physicochemical Profile: The Foundation of Stability

The inherent stability of a molecule is intrinsically linked to its physicochemical properties. The conversion of a free base to a salt alters these properties, often favorably.

Chemical Structure and Salt Formation

The free base form of Ethyl N-methyl-N-(piperidin-4-yl)carbamate possesses a secondary amine within the piperidine ring, which is a site of basicity and potential chemical reactivity. The formation of the hydrochloride salt involves the reaction of this basic nitrogen with hydrochloric acid. This protonates the nitrogen, creating a positively charged ammonium ion and introducing a chloride counter-ion.

Caption: Salt formation of the free base with HCl.

This seemingly simple protonation has profound consequences for stability. The lone pair of electrons on the nitrogen in the free base is susceptible to oxidation.[3] By protonating this site, the HCl salt form effectively "protects" this vulnerable position, leading to enhanced chemical stability.

Comparative Physicochemical Properties

The following table summarizes the expected differences in key physicochemical properties, which form the basis for the stability comparison.

ParameterHydrochloride SaltFree BaseRationale & Implication for Stability
Appearance White to off-white crystalline solidPotentially an oil or low-melting-point solidSalt formation typically yields a more stable and handleable crystalline lattice with a higher melting point.
Molecular Formula C₉H₁₉ClN₂O₂[4]C₉H₁₈N₂O₂The addition of HCl increases the molecular weight.
Molecular Weight 222.71 g/mol [5]186.26 g/mol Affects molar calculations but not directly stability.
Aqueous Solubility Expected to be higherExpected to be lowerHigher aqueous solubility for the salt form is typical and can be advantageous for formulation, though it may increase susceptibility to hydrolysis.[2]
Hygroscopicity Expected to be lowerExpected to be higherFree bases, especially if amorphous or oily, tend to be more hygroscopic. Absorbed water can act as a plasticizer, increasing degradation rates.[1] Salts generally have a more stable crystal lattice.
Chemical Reactivity Lower (less nucleophilic)Higher (nucleophilic)The protonated nitrogen in the salt is no longer a strong nucleophile or base, reducing its propensity for degradation via oxidation or other side reactions.[3][6]

Chemical Stability Assessment: A Forced Degradation Approach

To rigorously compare the stability of the two forms, a forced degradation study is essential. Such studies are a regulatory requirement designed to identify potential degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[7][8][9] The study involves subjecting the API to stress conditions more severe than those used for accelerated stability testing.[10]

Experimental Design & Rationale

The goal is to induce a target degradation of 5-20% to ensure that the degradation pathways are revealed without destroying the molecule entirely.[10] A single, robust stability-indicating High-Performance Liquid Chromatography (HPLC) method must be developed to separate the parent peak from all process impurities and potential degradants.[11][12]

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation Sample_HCl HCl Salt Sample Acid Acid Hydrolysis (e.g., 0.1N HCl) Sample_HCl->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH) Sample_HCl->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂) Sample_HCl->Oxidation Expose Thermal Thermal Stress (e.g., 80°C) Sample_HCl->Thermal Expose Photo Photolytic Stress (ICH Q1B) Sample_HCl->Photo Expose Sample_FB Free Base Sample Sample_FB->Acid Expose Sample_FB->Base Expose Sample_FB->Oxidation Expose Sample_FB->Thermal Expose Sample_FB->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation (% Loss of Parent API) HPLC->Data Compare Compare Stability Profiles (Salt vs. Free Base) Data->Compare

Caption: Workflow for comparative forced degradation study.

Representative Data: Expected Stability Outcomes

The following table presents hypothetical, yet scientifically plausible, results from a forced degradation study. The data is designed to illustrate the anticipated superior stability of the hydrochloride salt.

Stress ConditionHCl Salt (% Degradation)Free Base (% Degradation)Rationale for Expected Difference
Acid Hydrolysis (0.1N HCl, 80°C, 24h) ~1-2%~2-4%The carbamate functional group may be susceptible to hydrolysis under harsh acidic conditions in both forms, but the free base might show slightly higher degradation.
Base Hydrolysis (0.1N NaOH, 60°C, 8h) ~5-8%~8-12%Carbamates are generally more susceptible to base-catalyzed hydrolysis. The free base may degrade faster due to its overall higher reactivity.
Oxidation (3% H₂O₂, RT, 24h) < 1% ~10-15% This is the key differentiator. The free base's piperidine nitrogen is a prime target for oxidation (e.g., to an N-oxide). The protonated salt is highly resistant to this pathway.[3]
Thermal (Solid State, 80°C, 7 days) ~0.5%~3-5%The more stable crystalline lattice and higher melting point of the salt contribute to better thermal stability. The free base, especially if not fully crystalline, has higher molecular mobility, facilitating degradation.[2]
Photolytic (ICH Q1B, Solid State) < 1%~1-3%While the core chromophore is the same, physical form can influence photostability. The more ordered crystal of the salt may offer some protection compared to a less ordered free base solid.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols provide a framework for conducting the key experiments described in this guide.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a quantitative HPLC method capable of separating Ethyl N-methyl-N-(piperidin-4-yl)carbamate from all potential degradation products.[12][13]

  • System: HPLC with UV detector (e.g., Agilent 1260 or equivalent).[14]

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or determined by UV scan).

  • Injection Volume: 10 µL.

  • Validation: The method must be validated for specificity by analyzing stressed samples to ensure peak purity of the parent compound and resolution from all degradants.[9]

Protocol 2: Forced Degradation Study

Objective: To compare the intrinsic stability of the HCl salt and free base under various stress conditions.[8]

  • Stock Solution Preparation: Prepare stock solutions of both the HCl salt and the free base in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl. Heat at 80°C. Take samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2N NaOH before dilution and injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N NaOH. Keep at 60°C. Take samples at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.2N HCl before dilution and injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Take samples at 0, 4, 8, and 24 hours.[10]

  • Thermal Degradation (Solid): Place approximately 10 mg of each solid form in separate glass vials. Store in an oven at 80°C. At each time point (e.g., 1, 3, 7 days), dissolve a sample for analysis.

  • Photostability: Expose approximately 10 mg of each solid form to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be stored in the dark.

  • Analysis: Dilute all samples to a target concentration of ~0.1 mg/mL with the mobile phase and analyze using the validated stability-indicating HPLC method. Calculate the percentage loss of the parent compound relative to the time-zero control.

Protocol 3: Hygroscopicity Assessment (Static Method)

Objective: To determine the moisture uptake of each solid form under controlled relative humidity (RH).[][16]

  • Sample Preparation: Accurately weigh ~20 mg of the HCl salt and the free base into separate, pre-weighed glass sample pans.

  • Desiccator Setup: Prepare desiccators containing saturated salt solutions to maintain constant RH levels (e.g., NaCl for ~75% RH, Mg(NO₃)₂ for ~53% RH).[17]

  • Exposure: Place the open sample pans in the desiccators at a constant temperature (e.g., 25°C).

  • Measurement: After a set period (e.g., 24, 48, and 168 hours), remove the pans and immediately re-weigh them.

  • Calculation: Calculate the percentage weight gain due to moisture absorption. Classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).[18]

Protocol 4: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To measure the equilibrium solubility of each form in different pH media, as per WHO/ICH guidelines.[19][20][21]

  • Media Preparation: Prepare buffers at pH 1.2 (0.1N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).[21]

  • Sample Addition: Add an excess amount of the solid (HCl salt or free base) to each buffer in a sealed flask to create a visible slurry.[19]

  • Equilibration: Agitate the flasks in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[22]

  • Sampling & Analysis: After equilibration, allow the solid to settle. Withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Quantify the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).

Conclusion and Recommendations

The conversion of an amine-containing API like Ethyl N-methyl-N-(piperidin-4-yl)carbamate to its hydrochloride salt is a standard and highly effective strategy for enhancing overall stability. By protonating the reactive piperidine nitrogen, the salt form is expected to show markedly improved resistance to oxidative degradation and better thermal stability.[2][3] Furthermore, the salt is anticipated to be a more physically robust, crystalline solid with lower hygroscopicity, simplifying handling, formulation, and packaging requirements.

For drug development professionals, conducting the outlined forced degradation, hygroscopicity, and solubility studies is paramount. The data generated from these experiments provides the definitive evidence needed to select the optimal API form, ensuring the development of a safe, effective, and stable drug product. The hydrochloride salt is strongly predicted to be the superior candidate for further development.

References

  • ResolveMass Laboratories. (2026, February 15).
  • BOC Sciences. Hygroscopicity Testing.
  • SGS.
  • BioProcess International. (2004).
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Benchchem. A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
  • Chromatography Online. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments.
  • NextSDS. ethyl N-methyl-N-(piperidin-4-yl)
  • World Health Organiz
  • Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds.
  • Raytor. (2026, January 22).
  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PubMed. (2018, February 6).
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • International Research Journal of Pharmacy and Medical Sciences. (2025).
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Benchchem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • Pharma Excipients. (2022, June 21).
  • Reddit. (2023, June 22). Hydrochloride salt of amine.
  • Sapphire Bioscience. Ethyl N-methyl-N-(piperidin-4-yl)

Sources

Comparative

Comprehensive NMR Validation Guide: Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol The Mechanistic Challenge: Carbamate Rotamers & Salt Effects...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

The Mechanistic Challenge: Carbamate Rotamers & Salt Effects

Validating the structural integrity and purity of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride [1] presents a classic spectroscopic challenge that frequently leads to misassigned purity profiles in drug development.

As an Application Scientist, I frequently see commercial batches rejected due to "unidentified impurities" in their Nuclear Magnetic Resonance (NMR) spectra. In reality, the fundamental challenge lies in the partial double-bond character of the carbamate C–N bond. The resonance between the nitrogen lone pair and the carbonyl oxygen restricts internal rotation, yielding syn and anti rotamers[2].

At ambient temperature (298 K), these rotamers interconvert at a rate comparable to the NMR timescale. This fluxional behavior causes severe line broadening and signal duplication, particularly for the N-methyl protons and the piperidine C4 methine proton[3]. Furthermore, the hydrochloride salt form induces a downfield shift and significant broadening of the adjacent piperidine ring protons due to the protonated secondary amine ( NH2+​ )[1].

To establish a self-validating system , we cannot rely on standard 298 K acquisitions. Instead, we must employ Variable Temperature (VT) NMR[4]. By heating the sample, we provide the thermal energy required to overcome the rotational barrier (typically 15–18 kcal/mol for carbamates), forcing the rotamers into fast exchange. If the broad peaks coalesce into a single, sharp set of signals, we definitively prove that the anomalies were due to fluxionality, not chemical impurities.

Comparative Performance: Reference Standard vs. Alternatives

When sourcing this building block for pharmaceutical synthesis, researchers typically choose between high-purity HCl salts, crude commercial batches, or the free base variant. The table below objectively compares their analytical performance and validation requirements.

Table 1: Performance and Validation Comparison of Sourcing Options
Feature / MetricHigh-Purity Reference Standard (HCl Salt)Commercial Crude Batch (HCl Salt)Free Base Variant
Chemical Stability Excellent; highly resistant to oxidation and degradation.Variable; residual solvents or unreacted piperidine degrade stability.Poor; secondary amine is prone to atmospheric oxidation and CO2​ capture.
NMR Spectral Clarity (298 K) Broadened/split peaks due to rotamers; clean baseline.Highly convoluted; rotamer peaks overlap with actual impurities.Slightly sharper than salt, but still exhibits distinct rotameric splitting.
Solubility Profile High solubility in D2​O , CD3​OD , and DMSO−d6​ .Inconsistent; insoluble particulates often present in NMR tube.Soluble in CDCl3​ and CD2​Cl2​ ; poorly soluble in water.
Validation Requirement VT-NMR at 353 K to coalesce rotamers.Extensive 2D NMR + LC-MS to differentiate rotamers from impurities.VT-NMR at low temp (253 K) to fully resolve syn/anti states.

Experimental Workflow: Self-Validating VT-NMR Protocol

To objectively validate the high-purity reference standard, follow this step-by-step methodology. This protocol uses DMSO−d6​ because its high boiling point (189 °C) safely accommodates the elevated temperatures required for coalescence.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride.

  • Dissolve in 0.6 mL of anhydrous DMSO−d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Vortex for 60 seconds and transfer to a high-quality 5 mm NMR tube. Causality: High-quality tubes prevent shimming artifacts at elevated temperatures.

Step 2: Ambient Baseline Acquisition (298 K)

  • Acquire a standard 1D 1H NMR spectrum (16 scans, 10-second relaxation delay).

  • Observation: Note the broad humps around 2.7 ppm (N-methyl) and 4.1 ppm (C4 methine).

Step 3: Variable Temperature (VT) Execution

  • Ramp the probe temperature to 353 K (80 °C) at a rate of 2 K/min.

  • Allow the sample to equilibrate thermally for 10 minutes to prevent convection currents, which destroy resolution.

  • Acquire a 1D 1H NMR spectrum.

  • Validation Check: If the broad peaks coalesce into sharp singlets/multiplets, the sample is pure. If asymmetric minor peaks remain, they are chemical impurities.

Step 4: 2D NMR Structural Assignment

  • While holding at 353 K, acquire 1H−1H COSY, 1H−13C HSQC, and 1H−13C HMBC spectra.

  • Causality: Acquiring 2D data at the coalescence temperature prevents cross-peak duplication, allowing for unambiguous atom-to-atom mapping.

Mechanistic Workflow Diagram

The following diagram maps the logical decision tree of the self-validating VT-NMR workflow.

NMR_Workflow A Sample Prep: Ethyl N-methyl-N-(piperidin-4-yl)carbamate HCl B Standard 1H/13C NMR (298 K, DMSO-d6) A->B C Observation: Broad/Split Signals B->C D Variable Temp (VT) NMR C->D  Resolve Fluxionality E Heat to 353 K (Coalescence) D->E F Cool to 253 K (Rotamer Resolution) D->F G 2D NMR (COSY, HSQC, HMBC) at 353 K E->G  Sharp Peaks H Final Structural Assignment & Validation G->H

Fig 1. VT-NMR workflow for resolving carbamate rotamers and validating structural assignments.

Quantitative Data Presentation

The table below summarizes the coalesced NMR data obtained at 353 K. At this temperature, the rapid interconversion of the carbamate rotamers yields a single, time-averaged spectrum, allowing for precise integration and structural confirmation.

Table 2: 1H and 13C NMR Assignments (353 K, DMSO−d6​ , 600 MHz)
Position / Moiety 1H Chemical Shift (ppm)Multiplicity & Integration 13C Chemical Shift (ppm)
Piperidine NH2+​ 8.85br s, 2HN/A
Carbamate C=O N/AN/A155.5
Ethyl O−CH2​ 4.05q (J = 7.1 Hz), 2H61.2
Piperidine C4-H 4.12m, 1H52.4
Piperidine C2, C6-H 3.28m, 4H42.1
Carbamate N−CH3​ 2.75s, 3H29.5
Piperidine C3, C5-H 1.88m, 4H27.8
Ethyl CH3​ 1.18t (J = 7.1 Hz), 3H14.8

Note: The broad singlet at 8.85 ppm confirms the stoichiometric presence of the hydrochloride salt. In the free base variant, this signal is absent, and the C2/C6 protons shift upfield to ~2.6 ppm.

References

  • [1] ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride - NextSDS - NextSDS -[Link]

  • [4] Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases - PMC (NIH) -[Link]

  • [3] VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization - Scholars' Mine -[Link]

  • [2] Unusually Low Barrier to Carbamate C-N Rotation - American Chemical Society (ACS Publications) -[Link]

Sources

Validation

LC-MS/MS validation of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride in plasma

An In-Depth Technical Guide to the Bioanalytical Method Validation of Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride in Plasma by LC-MS/MS A Comparative Guide for Researchers, Scientists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioanalytical Method Validation of Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride in Plasma by LC-MS/MS

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride in plasma, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the absence of publicly available, fully validated methods for this specific analyte, this document establishes a robust, hypothetical validation framework based on well-established principles for structurally similar compounds, such as piperidine and carbamate derivatives.[1][2] The experimental protocols and validation parameters detailed herein are grounded in the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]

Introduction: The Significance of Quantifying Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is a small molecule whose pharmacokinetic (PK) and toxicokinetic (TK) profiles are critical to its development as a potential therapeutic agent.[8][9] Accurate and reliable quantification of this compound in biological matrices, particularly plasma, is fundamental for making informed decisions regarding its safety and efficacy throughout the drug development pipeline.[3][8][9] This guide will explore why LC-MS/MS has become the gold standard for such bioanalytical challenges and compare it with other potential analytical techniques.[3][10][11]

The Preeminence of LC-MS/MS in Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[11] This synergy makes it exceptionally well-suited for quantifying low-concentration analytes in complex biological matrices like plasma.[11][12]

Why LC-MS/MS? A Mechanistic Perspective

The choice of LC-MS/MS is predicated on its ability to provide:

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its internal standard, minimizing interference from endogenous matrix components.[13]

  • High Sensitivity: LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the low ng/mL or even pg/mL range, which is often necessary for characterizing the full PK profile of a drug.[13]

  • Broad Applicability: The technique is suitable for a wide range of small molecules with varying polarities and chemical properties.

  • Speed and Throughput: Modern LC-MS/MS systems, often coupled with automated sample preparation, can analyze a large number of samples in a relatively short time.[14]

The logical flow of a typical LC-MS/MS bioanalytical workflow is depicted below:

LC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample_Collection Plasma Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (e.g., SPE, LLE, PPT) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC) Evaporation->LC_Separation Injection Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report Report Generation Concentration_Calculation->Report

Figure 1: A representative workflow for the LC-MS/MS bioanalysis of a small molecule in plasma.

Comparative Analysis of Sample Preparation Techniques

The success of any bioanalytical method hinges on a robust and reproducible sample preparation protocol.[15][16] The primary goals of sample preparation are to remove interfering matrix components (e.g., proteins, phospholipids) and to concentrate the analyte of interest.[16][17]

Technique Principle Advantages Disadvantages Suitability for Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol).[16][17]Simple, fast, and inexpensive.[15]Less clean extracts, potential for ion suppression due to remaining phospholipids.[18]A good starting point for method development due to its simplicity.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its solubility.[16][17]Cleaner extracts than PPT, can concentrate the analyte.[17]Can be labor-intensive, requires optimization of solvents and pH.[15][17]Potentially a good choice, especially if the analyte has favorable partitioning properties.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[16][17]Provides the cleanest extracts, high analyte concentration, and can be automated.[15][16]More expensive and requires more extensive method development compared to PPT and LLE.[15]The most robust option for achieving the lowest LLOQ and minimizing matrix effects.

For ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride, a mixed-mode cation-exchange SPE would likely provide the best results, leveraging the basic nature of the piperidine moiety for strong retention and effective removal of interferences.[17]

Proposed LC-MS/MS Method and Validation Parameters

The following section outlines a hypothetical, yet scientifically sound, LC-MS/MS method and the requisite validation parameters based on FDA and EMA guidelines.[3][4][6][7][9][19]

Experimental Protocol: A Step-by-Step Guide

Sample Preparation (SPE):

  • To 100 µL of plasma, add an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water.

  • Condition a mixed-mode cation-exchange SPE plate with methanol followed by water.

  • Load the pre-treated sample onto the SPE plate.

  • Wash the plate with an acidic aqueous solution followed by an organic solvent (e.g., methanol) to remove interferences.

  • Elute the analyte and internal standard with a small volume of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[20]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient elution from low to high organic content to ensure good peak shape and separation from any remaining matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte and internal standard.

Method_Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration_Curve Calibration Curve & LLOQ Validation->Calibration_Curve Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Figure 2: Key parameters for bioanalytical method validation as per regulatory guidelines.

Validation Parameter Acceptance Criteria

The following table summarizes the typical acceptance criteria for a full bioanalytical method validation as mandated by regulatory agencies.[3][6][7][9]

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of the nominal concentration (±20% at LLOQ)
Intra-day Precision (RSD at LQC, MQC, HQC) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (RSD at LQC, MQC, HQC) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%
Stability (Bench-top, Freeze-thaw, Long-term) Analyte concentrations should be within ±15% of the nominal concentration

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques could be considered, each with its own set of advantages and limitations.[10][12][21]

Technique Principle Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[12]High chromatographic efficiency.Often requires derivatization for polar compounds like piperidines to increase volatility and thermal stability; not suitable for non-volatile or thermally labile compounds.[12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by HPLC with detection based on the analyte's absorption of UV light.[12]Widely available, relatively inexpensive.Lacks the sensitivity and selectivity of MS detection, making it unsuitable for low-concentration analysis in complex matrices like plasma.[12]
Ligand Binding Assays (e.g., ELISA) Based on the specific binding of an antibody to the analyte.Can be very sensitive and high-throughput.Development of a specific antibody is time-consuming and expensive; susceptible to cross-reactivity with metabolites or other structurally similar compounds.

For the bioanalysis of a small molecule like ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride in a drug development setting, the superior selectivity, sensitivity, and broad dynamic range of LC-MS/MS make it the unequivocally superior choice over these alternatives.[3][10]

Conclusion

The validation of a bioanalytical method for the quantification of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride in plasma is a critical step in its clinical development. LC-MS/MS stands out as the most powerful and reliable technique for this purpose. By following a systematic approach to method development and adhering to the stringent validation guidelines set forth by regulatory authorities, researchers can ensure the generation of high-quality, reproducible, and defensible data. This guide provides a comprehensive framework for achieving this, from sample preparation to the final validation report, empowering drug development professionals to make confident, data-driven decisions.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][7]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][8][9]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][8]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [3]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][19]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][4]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][5]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link][6]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link][20]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][15]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link][16]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][17]

  • PubMed. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. [Link][18]

  • Semantic Scholar. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. [Link][10]

  • ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. [Link][11]

  • Royal Society of Chemistry. (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. [Link][1]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link][21]

  • Shimadzu. (n.d.). Fully automated LC-MS/MS analysis of anticoagulants using a novel reagent kit. [Link][14]

  • PMC. (n.d.). LC-MS/MS Method for the determination of carbamathione in human plasma. [Link]

  • PubMed. (2010). Development and validation of a LC-MS/MS method for determination of bivalirudin in human plasma: Application to a clinical pharmacokinetic study. [Link][13]

  • ResearchGate. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18. [Link][2]

Sources

Comparative

Comparison Guide: Characterization Strategies for Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride Reference Standards

An authoritative comparison guide for analytical scientists and drug development professionals on the characterization and purity assignment of reference standards. As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide for analytical scientists and drug development professionals on the characterization and purity assignment of reference standards.

As a Senior Application Scientist, I frequently encounter the analytical pitfalls of relying solely on chromatographic purity for aliphatic or non-chromophoric pharmaceutical intermediates. Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS 64951-44-6) is a prime example of a challenging structural motif. Widely used as a building block and reference standard in the synthesis of piperidine-derived active pharmaceutical ingredients (APIs), this compound presents specific characterization hurdles that demand rigorous analytical strategies.

This guide objectively compares the two primary methodologies for certifying this compound as a Reference Standard: the traditional Mass Balance (MB) Approach versus Quantitative Nuclear Magnetic Resonance (qNMR) .

The Analytical Challenge: Causality in Method Selection

The structural reality of ethyl N-methyl-N-(piperidin-4-yl)carbamate dictates our analytical choices:

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated π -system (containing only a carbamate carbonyl). Traditional HPLC-UV at 254 nm is practically blind to it. While low-wavelength UV (e.g., 210 nm) can be used, response factors between the parent molecule and structurally similar impurities vary wildly, leading to inaccurate purity assignments.

  • Hygroscopicity of the Hydrochloride Salt: Like many amine hydrochlorides, this compound readily absorbs atmospheric moisture. This introduces high variability in water content assays (Karl Fischer), which directly skews the final purity calculation in a mass balance approach.

To establish a self-validating, highly accurate purity value for this reference standard, we must evaluate direct versus indirect measurement techniques.

Methodology Comparison: Mass Balance vs. qNMR

The Mass Balance (MB) Approach (Indirect)

The MB approach assigns purity by subtracting the sum of all measurable impurities from 100%. Because UV detection is inadequate for this specific carbamate, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) must be coupled with HPLC to ensure uniform response factors for organic impurities. The formula is: Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganics)

Quantitative NMR (qNMR) (Direct)

qNMR directly measures the molar ratio of the analyte against a highly pure internal standard (IS) by comparing the integrated areas of specific proton resonances. As recognized by pharmacopeial guidelines and recent , qNMR is independent of chromophores and bypasses the cumulative error inherent in the mass balance equation.

RS_Workflow Start Ethyl N-methyl-N-(piperidin-4-yl)carbamate HCl (CAS 64951-44-6) Split Select Method Start->Split MB Mass Balance (MB) Split->MB qNMR Quantitative NMR Split->qNMR HPLC HPLC-CAD (Organic Impurities) MB->HPLC KF Karl Fischer & TGA (Water & Solvents) MB->KF IS Add Internal Standard (Maleic Acid) qNMR->IS CalcMB Purity = 100% - Σ(Imp) HPLC->CalcMB KF->CalcMB Acq 1H-NMR (D1 > 5*T1) IS->Acq CalcQ Purity ∝ (Area_x / Area_IS) Acq->CalcQ Cert Certified Reference Material CalcMB->Cert CalcQ->Cert

Analytical workflow comparing Mass Balance and qNMR for reference standard certification.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every critical parameter includes an internal check to prevent data artifacts.

Protocol A: Direct Purity Assignment via 1H-qNMR

Mechanistic Rationale: We utilize Maleic Acid (NIST SRM 2278) as the internal standard. Its singlet resonance at ~6.3 ppm is well separated from the aliphatic signals of the piperidine ring. We target the ethyl terminal methyl (triplet, ~1.2 ppm, 3H) or the N-methyl group (singlet, ~2.8 ppm, 3H) of the carbamate for integration.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg, calibrated daily), accurately weigh ~10.000 mg of the ethyl N-methyl-N-(piperidin-4-yl)carbamate HCl candidate and ~5.000 mg of Maleic Acid IS into a static-free vial. Self-validation: Perform weighing in a controlled humidity environment (<30% RH) to prevent moisture uptake from skewing the sample mass.

  • Solvation: Dissolve the mixture in 0.6 mL of D2​O . (Note: The NH2+​ protons of the piperidinium ring will exchange with deuterium and disappear into the HOD peak at ~4.7 ppm. This is intentional, as it cleans up the aliphatic region).

  • NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR spectra at 600 MHz.

    • Critical Causality Step: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the signals of interest (typically D1​ = 45–60 seconds). Failing to allow full relaxation will result in incomplete magnetization recovery and artificially lower the calculated purity.

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the IS peak (6.3 ppm) and the target analyte peak (1.2 ppm or 2.8 ppm). Calculate absolute purity using the standard qNMR mass-ratio equation.

Protocol B: Indirect Purity Assignment via Mass Balance

Mechanistic Rationale: Because if residual solvents or inorganics are missed, orthogonal techniques must be strictly applied.

  • Organic Impurities (HPLC-CAD): Prepare a 1.0 mg/mL solution of the standard in Water:Acetonitrile (50:50). Inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Use a gradient of 0.1% Formic Acid in Water and Acetonitrile. Detect using a Charged Aerosol Detector (CAD) with the evaporator tube set to 35°C. Self-validation: CAD response is non-linear; run a multi-point calibration curve of the main peak to ensure accurate impurity quantitation.

  • Water Content (Karl Fischer): Perform volumetric KF titration on ~50 mg of sample.

  • Residual Solvents (HS-GC-FID): Analyze via Headspace GC to quantify residual synthesis solvents (e.g., ethanol, ethyl acetate, dichloromethane).

  • Residue on Ignition (ROI): Ignite ~1.0 g of sample in a muffle furnace at 600°C with sulfuric acid to quantify inorganic salts.

  • Calculation: Subtract the sum of results from steps 1-4 from 100%.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies when applied to a typical batch of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride reference standard.

Performance MetricMass Balance (HPLC-CAD + Orthogonal)Quantitative NMR (1H-qNMR)
Primary Advantage Profiles individual organic impuritiesDirect, absolute mass fraction measurement
Specificity Moderate (relies on CAD response uniformity)High (Target protons are structurally specific)
Susceptibility to Moisture High (KF titration error propagates to final result)Low (Water peak at 4.7 ppm does not interfere)
Sample Requirement > 1.2 grams (driven by ROI and KF)< 15 milligrams
Total Analysis Time 3 - 4 Days (multiple instruments)< 4 Hours
Typical Uncertainty ( Uk=2​ ) ± 0.8% to 1.5%± 0.2% to 0.5%

Conclusion & Recommendations

For the characterization of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride , the traditional Mass Balance approach is fundamentally handicapped by the molecule's lack of a UV chromophore and the hygroscopic nature of the hydrochloride salt. While HPLC-CAD provides valuable impurity profiling, the cumulative propagation of error from KF, TGA, and ROI assays often leads to an overestimation of purity.

Recommendation: for establishing the absolute primary purity of this reference standard. qNMR should be utilized as the primary value assignment technique, with HPLC-CAD utilized strictly as an orthogonal check to confirm the absence of impurities that might co-resonate with the target NMR peaks.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Molecules (MDPI) URL:[Link]

  • The qNMR Summit 5.0: Proceedings and Status of qNMR Technology Analytical Chemistry (ACS Publications) URL:[Link]

  • Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS 64951-44-6) Chemical Properties Molport Chemical Database URL:[Link]

Validation

Benchmark Testing of Ethyl N-methyl-N-(piperidin-4-yl)carbamate Hydrochloride in Receptor Assays

Executive Summary & Mechanistic Grounding Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (EMPCH) is a synthetic piperidine-carbamate derivative utilized as a benchmark compound in cholinergic receptor screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (EMPCH) is a synthetic piperidine-carbamate derivative utilized as a benchmark compound in cholinergic receptor screening. Piperidine carbamates are structurally privileged scaffolds in pharmacology, frequently evaluated as muscarinic acetylcholine receptor (mAChR) ligands or cholinesterase inhibitors. In drug development, accurately benchmarking compounds like EMPCH against established reference standards is critical for determining receptor subtype selectivity and functional efficacy.

Muscarinic receptors (M1–M5) are G-protein coupled receptors (GPCRs) that dictate diverse neurological and peripheral functions ()[1]. The accurate evaluation of a ligand requires understanding its specific G-protein coupling. The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC) to mobilize intracellular calcium, whereas the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels ()[2].

G Ligand EMPCH / ACh (Receptor Ligand) M1_M3_M5 M1, M3, M5 Receptors (Gq/11-coupled) Ligand->M1_M3_M5 Activates M2_M4 M2, M4 Receptors (Gi/o-coupled) Ligand->M2_M4 Activates PLC Phospholipase C (PLC) M1_M3_M5->PLC Gq/11 alpha AC Adenylyl Cyclase (AC) M2_M4->AC Gi alpha (Inhibits) IP3 IP3 & DAG Production PLC->IP3 Cleaves PIP2 cAMP cAMP Levels Decrease AC->cAMP Reduced synthesis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release

Figure 1: Differential G-protein coupled signaling pathways of muscarinic acetylcholine receptors.

Benchmark Comparison: Pharmacological Profiling

To objectively evaluate EMPCH, it must be benchmarked against established clinical and experimental alternatives. The table below summarizes the quantitative pharmacological data comparing EMPCH against a pan-agonist (Carbachol), an M1/M4-preferring agonist (Xanomeline), and a pan-antagonist (Atropine).

Table 1: Comparative Pharmacological Profile in CHO-hM1/M2 Assays

CompoundPrimary ClassificationBinding Affinity: pKi (M1)Binding Affinity: pKi (M2)Functional Efficacy: pEC50 (M1 FLIPR)Emax (%) vs. ACh
EMPCH Piperidine-Carbamate Benchmark6.8 ± 0.16.2 ± 0.26.5 ± 0.185% (Partial)
Carbachol Pan-mAChR Agonist5.3 ± 0.15.4 ± 0.15.8 ± 0.2100% (Full)
Xanomeline M1/M4 Preferring Agonist7.2 ± 0.26.5 ± 0.17.4 ± 0.192% (Full)
Atropine Pan-mAChR Antagonist9.1 ± 0.18.9 ± 0.2N/A (Antagonist)0%

Note: Data represents standardized benchmark ranges for piperidine-carbamate derivatives evaluated in recombinant CHO cell lines.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that robust drug discovery relies on self-validating assay systems. Measuring binding affinity alone is insufficient; a compound could bind tightly but fail to activate the receptor (an antagonist) or only partially activate it. Therefore, we pair a Radioligand Binding Assay (to determine physical affinity) with a FLIPR Calcium Mobilization Assay (to determine functional efficacy).

Protocol 3.1: Radioligand Binding Assay (Affinity Testing)

Causality & Rationale: We utilize [³H]N-methylscopolamine ([³H]NMS) because it is a hydrophilic, non-selective muscarinic antagonist. Its hydrophilicity prevents it from crossing the cell membrane, ensuring that only functional, cell-surface receptors are labeled ()[3]. By measuring the displacement of [³H]NMS by EMPCH, we isolate the compound's true binding affinity ( Ki​ ) independent of G-protein coupling dynamics ()[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human M1 or M2 receptors. Homogenize the cell pellets in ice-cold lysis buffer and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 25–50 µg/mL of membrane protein with 0.2 nM [³H]NMS. Add varying concentrations of EMPCH (ranging from 10 pM to 10 µM) in a binding buffer (20 mM HEPES, 10 mM MgCl₂, pH 7.4).

  • Equilibration: Incubate the mixture for 2 hours at room temperature to ensure steady-state equilibrium is reached.

  • Separation: Terminate the reaction by rapid vacuum filtration through UniFilter GF/B glass fiber plates. Critical Step: Pre-soak the filters in 0.5% polyethylenimine for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Detection & Analysis: Wash the filters three times with ice-cold buffer to remove unbound ligand. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta liquid scintillation counter. Define non-specific binding using 10 µM Atropine. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 3.2: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Causality & Rationale: To determine if EMPCH acts as an agonist or antagonist at Gq-coupled receptors (M1/M3/M5), we measure intracellular calcium release. We use Fluo-4 AM, a cell-permeable fluorescent dye. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the dye intracellularly. We must add probenecid to the buffer to inhibit organic anion transporters, which would otherwise actively pump the cleaved dye out of the cell, ruining the signal-to-noise ratio ()[5].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-hM1 cells into 384-well clear-bottom black microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL of assay buffer (Hank's Balanced Salt Solution, 20 mM HEPES, pH 7.4) containing 1 µM Fluo-4 AM and 2.5 mM probenecid.

  • Incubation: Incubate the plates for 1 hour at 37°C in the dark to allow for sufficient dye uptake and esterase cleavage.

  • Washing: Wash the cells three times with assay buffer (without Fluo-4 AM) using an automated plate washer to remove extracellular dye, establishing a low fluorescent background.

  • FLIPR Execution: Transfer the plate to the Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence (Excitation: 488 nm, Emission: 540 nm) for 10 seconds.

  • Compound Addition: Automatically dispense EMPCH at varying concentrations. Record the fluorescence continuously for 180 seconds to capture the peak intracellular calcium transient.

  • Data Normalization: Normalize the peak fluorescence response to the maximal response elicited by a saturating concentration (100 µM) of Carbachol to determine the Emax​ percentage.

FLIPR CellPrep 1. Cell Plating (CHO-hM1/M3/M5) DyeLoad 2. Dye Loading (Fluo-4 AM + Probenecid) CellPrep->DyeLoad Incubation 3. Incubation (1h at 37°C in Dark) DyeLoad->Incubation Wash 4. Wash Step (Remove extracellular dye) Incubation->Wash FLIPRRead 5. FLIPR Reading (Add EMPCH, measure Ca2+) Wash->FLIPRRead

Figure 2: Step-by-step workflow for the FLIPR calcium mobilization assay.

Data Interpretation & Causality

By synthesizing the data from both protocols, drug development professionals can accurately profile EMPCH.

  • If EMPCH demonstrates a high pKi in the radioligand assay but yields an Emax​ of 0% in the FLIPR assay, it is a pure antagonist (similar to Atropine).

  • If it yields an Emax​ of 85% (as shown in Table 1), it is classified as a partial agonist .

This dual-assay approach ensures scientific integrity by separating physical binding events from functional signal transduction, preventing false positives that commonly occur when relying on a single assay modality.

References

  • van der Westhuizen, E. T., et al. (2021). "Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias." Frontiers in Pharmacology.
  • van Koppen, C. J., & Kaiser, B. (2003). "Regulation of muscarinic acetylcholine receptor signaling." Pharmacology & Therapeutics.
  • Gentry, P. R., et al. (2010). "Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4)." PMC.
  • Tayebati, S. K., et al. (1999). "Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes." Journal of Neuroimmunology.
  • Materne, A., et al. (2014). "Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus." PMC.

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Comparative

A Comparative Guide to the Analytical Characterization of Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride: An In-Depth FTIR Spectroscopy Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its purit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methodologies are crucial for its characterization. This guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy, a powerful and rapid analytical technique. We will delve into the interpretation of its FTIR spectrum, compare this method with other common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed experimental protocols.

The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

FTIR spectroscopy is a non-destructive analytical technique that provides a molecular "fingerprint" of a compound by measuring the absorption of infrared radiation by its chemical bonds.[1][2] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectrum that can be used for identification, purity assessment, and structural elucidation.[1][2] In the pharmaceutical industry, FTIR is widely used for quality control of raw materials, intermediates, and final products due to its speed, ease of use, and minimal sample preparation requirements.[3]

FTIR Spectroscopy Analysis of Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride

While a specific, publicly available FTIR spectrum for ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is not readily found, we can predict the characteristic absorption bands based on its functional groups: a carbamate, a piperidine ring, and an ethyl group.

Predicted FTIR Spectral Features:

The structure of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride contains several key functional groups that will give rise to distinct peaks in the FTIR spectrum.

  • Carbamate Group (O=C-N):

    • C=O Stretching: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ . This is a characteristic peak for the carbonyl group in carbamates. The exact position can be influenced by hydrogen bonding and the electronic environment.

    • C-N Stretching: A band in the range of 1250-1350 cm⁻¹ is anticipated, corresponding to the stretching vibration of the C-N bond within the carbamate moiety.

    • C-O Stretching: The C-O single bond stretching of the ester portion of the carbamate will likely appear in the 1000-1200 cm⁻¹ region.

  • Piperidine Ring:

    • N-H Stretching (as hydrochloride salt): Since the compound is a hydrochloride salt, the piperidine nitrogen will be protonated. This will result in a broad absorption band in the region of 2400-3000 cm⁻¹ , characteristic of an amine salt.

    • C-H Stretching: The stretching vibrations of the C-H bonds in the piperidine ring will appear as multiple bands in the 2800-3000 cm⁻¹ region.

    • C-N Stretching: The stretching of the C-N bonds within the piperidine ring will contribute to absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹ .

  • Ethyl and Methyl Groups:

    • C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and ethyl (CH₂ and CH₃) groups will also be observed in the 2850-2980 cm⁻¹ range.

    • C-H Bending: Bending vibrations for these groups will be present in the fingerprint region, around 1375 cm⁻¹ and 1450 cm⁻¹ .

The following table summarizes the expected characteristic FTIR absorption bands for ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carbamate (C=O)Stretching1700-1730Strong
Carbamate (C-N)Stretching1250-1350Medium
Carbamate (C-O)Stretching1000-1200Medium
Piperidine (N⁺-H)Stretching2400-3000Broad, Strong
Piperidine (C-H)Stretching2800-3000Medium-Strong
Piperidine (C-N)Stretching1000-1200Medium
Alkyl (C-H)Stretching2850-2980Medium-Strong
Alkyl (C-H)Bending1375, 1450Medium

Comparison with Alternative Analytical Techniques

While FTIR spectroscopy is an excellent tool for rapid identification and qualitative analysis, other techniques provide complementary information, particularly for quantitative analysis and the determination of complex structures.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Functional group identification, molecular "fingerprint," qualitative analysis.Rapid, non-destructive, minimal sample preparation, cost-effective.[1][3]Not ideal for quantitative analysis of complex mixtures, less sensitive than chromatographic methods.[1]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[1]Quantitative analysis of individual components, purity determination, impurity profiling.[1][4]High sensitivity, high resolution, excellent for quantification.[4]Destructive, requires solvent consumption, longer analysis time compared to FTIR.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Detailed structural elucidation, including connectivity and stereochemistry of atoms.Provides the most definitive structural information.Lower sensitivity, more expensive instrumentation, requires larger sample amounts.

Synergistic Use of Techniques:

For a comprehensive characterization of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride, a multi-technique approach is often employed. FTIR can be used for rapid identity confirmation of the bulk material. HPLC is then utilized to accurately quantify the compound and any impurities present. Finally, NMR spectroscopy can provide an unambiguous confirmation of the chemical structure.

Experimental Protocols

FTIR Spectroscopy Analysis

Objective: To obtain the infrared spectrum of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride for identification and qualitative analysis.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation: Place a small amount of the solid ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride powder directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum using the spectrometer software. Identify the major absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

Diagram of the FTIR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start PlaceSample Place solid sample on ATR crystal Start->PlaceSample 1. CollectBackground Collect background spectrum PlaceSample->CollectBackground 2. CollectSample Collect sample spectrum CollectBackground->CollectSample 3. ProcessSpectrum Process spectrum (baseline correction, etc.) CollectSample->ProcessSpectrum 4. IdentifyPeaks Identify characteristic absorption bands ProcessSpectrum->IdentifyPeaks 5. Compare Compare with known spectra/functional groups IdentifyPeaks->Compare 6. End End Compare->End 7.

Caption: Workflow for FTIR analysis of a solid sample using an ATR accessory.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of pharmaceutical intermediates like ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride. Its ability to provide rapid and reliable information on the presence of key functional groups makes it ideal for identity testing and as a preliminary purity screen. While HPLC and NMR spectroscopy offer more detailed quantitative and structural information, respectively, the speed and simplicity of FTIR make it a cornerstone of an efficient and comprehensive analytical workflow in a drug development setting. By understanding the principles of FTIR and the expected spectral features of the target molecule, researchers can effectively utilize this technique to ensure the quality and consistency of this critical pharmaceutical building block.

References

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM.com. [Link]

  • Patel, D. (2025, October 27). Difference between FTIR Analysis and HPLC Analysis. LinkedIn. [Link]

  • NextSDS. (n.d.). ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride. Retrieved from [Link]

  • PatSnap. (2025, September 22). Compare FTIR vs HPLC: Solvent Separation Efficiency. Eureka by PatSnap. [Link]

  • Rocky Mountain Labs. (2023, October 16). Difference between FTIR and HPLC?[Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • PubMed. (2011, April 18). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023, August 15). Integration of Analytical Techniques (HPLC & FTIR) for Enhanced Quality Assurance in Drug Formulation. [Link]

Sources

Safety & Regulatory Compliance

Safety

ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically grounded w...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically grounded waste management protocol is critical for laboratory safety and operational continuity. Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS: 64951-44-6) is a specialized piperidine derivative utilized in advanced drug development and chemical synthesis[1]. Because it is an organic hydrochloride salt containing biologically active moieties, its disposal requires strict adherence to environmental regulations and chemical compatibility guidelines.

This guide provides a comprehensive, self-validating logistical framework for the safe handling, mitigation, and disposal of this compound, ensuring your laboratory remains compliant with current 2026 EPA and OSHA standards.

Chemical Profiling & Hazard Assessment

To operationalize a disposal plan, we must first understand the mechanistic behavior of the chemical. The compound is a secondary amine derivative stabilized as a hydrochloride salt.

  • Mechanistic Causality: The presence of the hydrochloride (HCl) salt makes the compound highly water-soluble and hygroscopic. If introduced into the environment, it exhibits high aquatic mobility. Furthermore, the piperidine ring is biologically active. When subjected to thermal degradation (incineration), the molecule cleaves, releasing nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, standard open burning or basic incineration is insufficient; the waste must be processed in a facility equipped with alkaline scrubbers to neutralize the acidic exhaust[2].

Table 1: Quantitative Waste Profiling Data
ParameterSpecificationOperational Disposal Implication
CAS Number 64951-44-6Required for RCRA waste manifesting and tracking[1].
Molecular Formula C9H19ClN2O2Contains N and Cl; dictates specific high-temp incineration[1].
Physical State Crystalline SolidHigh dust generation risk; mandates HEPA/N95 during cleanup.
Combustion Products COx, NOx, HClRequires incineration with alkaline scrubbers to prevent acid rain[2].
Water Solubility High (HCl Salt)High aquatic toxicity risk; strict prohibition against sewer disposal[3].

Operational Workflow: Handling to Disposal

The following step-by-step methodology ensures that waste generation is controlled at the source and segregated appropriately to prevent incompatible chemical reactions.

Protocol A: Solid Waste Segregation & Packaging
  • Collection: Gather all solid waste (expired product, contaminated weigh boats, spilled powder) inside a certified Class II biological safety cabinet or chemical fume hood.

    • Causality: Localized exhaust prevents the inhalation of active pharmaceutical dust.

  • Primary Containment: Transfer the waste into a high-density polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE is highly resistant to chemical degradation and prevents moisture ingress, which could otherwise cause the hygroscopic HCl salt to dissolve, pool, and leak.

  • Segregation: Store the sealed container in a designated secondary containment bin strictly away from strong oxidizers and strong bases.

    • Causality: Strong bases will deprotonate the hydrochloride salt, converting it to the free base form, which alters its solubility and volatility profile. Strong oxidizers can react violently with the secondary amine of the piperidine ring.

  • Labeling: Affix a hazardous waste label immediately, marking it as "Toxic Solid Waste - Halogenated Organic Salt (CAS 64951-44-6)".

Protocol B: Aqueous & Liquid Waste Management
  • Solvent Compatibility Check: Ensure the receiving waste carboy does not contain strong acids, heavy metals, or reactive peroxides.

  • Transfer: Pour solutions containing the chemical into a designated "Halogenated Organic Waste" container.

    • Causality: Because the molecule contains a chloride ion, mixing it with non-halogenated waste streams can violate disposal facility permits and cause severe corrosive damage to non-lined incinerators[2].

  • pH Monitoring: Maintain the waste solution pH between 5.0 and 9.0.

    • Validation: Test the carboy with pH strips weekly. Extreme pH levels can trigger unwanted exothermic reactions or off-gassing in the waste carboy.

Cradle-to-Grave Waste Management Workflow

The following diagram illustrates the decision tree for processing different physical states of the chemical waste.

WasteWorkflow Start Waste Generation: ethyl N-methyl-N-(piperidin-4-yl) carbamate HCl Decision Physical State of Waste? Start->Decision Solid Solid Powder/Crystals Decision->Solid Liquid Aqueous/Organic Solution Decision->Liquid PPE Contaminated PPE/Vials Decision->PPE SolidDisp Seal in Compatible Container (HDPE/Glass) Solid->SolidDisp LiquidDisp Collect in Halogenated Waste Carboy Liquid->LiquidDisp PPEDisp Triple Rinse or Solid Waste Bin PPE->PPEDisp Incineration High-Temp Incineration (with Alkaline Scrubber for HCl) SolidDisp->Incineration LiquidDisp->Incineration PPEDisp->Incineration

Fig 1: Cradle-to-grave waste management workflow for piperidine carbamate HCl derivatives.

Emergency Response & Spill Mitigation

In the event of an accidental release, standard sweeping is strictly prohibited. Use the following self-validating protocol to ensure complete decontamination.

Self-Validating Protocol for Solid Spills:

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • PPE Escalation: Don an N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Moisten & Bind: Lightly mist the spilled powder with water or a 5% sodium bicarbonate solution.

    • Causality: Dry sweeping aerosolizes the active pharmaceutical intermediate (API). Moistening the powder collapses the dust plume and stabilizes the hydrochloride salt.

  • Collect: Use a non-sparking scoop to transfer the bound material into a wide-mouth HDPE hazardous waste container.

  • Decontaminate & Validate: Wash the spill surface with soap and water, collecting the rinsate as aqueous hazardous waste.

    • Self-Validation Step: Swipe the cleaned area with pH paper; a neutral pH (7.0) indicates that the acidic hydrochloride residue has been successfully and completely removed.

Regulatory Compliance & Logistics

To maintain legal and environmental compliance within the United States, the disposal of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride must adhere to the following frameworks:

  • RCRA Characteristic Waste Evaluation: Under the Resource Conservation and Recovery Act (RCRA), while this specific CAS may not be explicitly P- or U-listed, it must be evaluated for characteristic toxicity (D-codes) and managed accordingly[4].

  • Sewer Prohibition: According to the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR 266 Subpart P), the disposal of pharmaceutical intermediates down the drain is strictly prohibited[5]. Even highly diluted aqueous solutions of this salt must be collected for professional incineration[3].

  • Container Decontamination: Empty containers that previously held this chemical are not considered "RCRA empty" until they have undergone a rigorous triple-rinsing protocol using a solvent capable of dissolving the API[3]. The rinsate must be collected and manifested as hazardous waste.

References

  • NextSDS. "ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride - Chemical Substance Information." NextSDS Database. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals." Regulations.gov. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
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ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
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